Technical Documentation Center

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
  • CAS: 1289386-63-5

Core Science & Biosynthesis

Foundational

Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Executive Summary & Strategic Utility This guide details the synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine , a high-value electrophilic intermediate used in the development of kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine , a high-value electrophilic intermediate used in the development of kinase inhibitors (e.g., ALK, EGFR targets).[1]

The structural core features a pyrimidine ring with three distinct functionalities:

  • C4-Isopropylamine: A steric and lipophilic motif common in ATP-competitive inhibitors.[1]

  • C6-Chloride: A deactivated leaving group, often retained as a halogen handle or used for late-stage cross-coupling.[1]

  • C2-Methylsulfinyl: The critical "warhead" for this intermediate.[1] The sulfoxide (S=O) is a superior leaving group compared to the sulfide, enabling facile nucleophilic aromatic substitution (SnAr) by anilines or other weak nucleophiles under mild conditions.

Key Synthetic Challenge: The primary challenge is the chemoselective oxidation of the sulfide precursor. Over-oxidation to the sulfone (


) is a common pitfall that alters the reactivity profile and solubility. This guide prioritizes a controlled oxidation protocol using mCPBA at low temperatures.

Retrosynthetic Analysis

The synthetic strategy relies on the symmetry of the starting material, 4,6-dichloro-2-(methylthio)pyrimidine.[1] Because the C4 and C6 positions are chemically equivalent, the first nucleophilic attack by isopropylamine is regioselective by default, producing the mono-substituted product.[1]

Visualization of the Synthetic Pathway

G Target Target: 6-Chloro-N-isopropyl-2-(methylsulfinyl) pyrimidin-4-amine Sulfide Precursor: 6-Chloro-N-isopropyl-2-(methylthio) pyrimidin-4-amine Sulfide->Target Chemoselective Oxidation StartMat Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine StartMat->Sulfide SnAr Displacement Reagents1 Isopropylamine DIEA, THF, 0°C Reagents2 mCPBA (1.05 eq) DCM, -10°C to 0°C

Figure 1: Retrosynthetic disconnection showing the linear two-step synthesis from the commercially available dichloropyrimidine.

Experimental Protocols

Step 1: Synthesis of the Sulfide Precursor

Reaction: Nucleophilic Aromatic Substitution (SnAr) Target: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (CAS: 951884-54-1)[1]

Rationale

The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, possesses two equivalent electrophilic sites (C4/C6).[1] Isopropylamine is a moderately hindered nucleophile.[1] By controlling stoichiometry and temperature, we prevent the formation of the bis-substituted byproduct (4,6-di(isopropylamino)...).

Protocol
  • Setup: Charge a 500 mL round-bottom flask with 4,6-dichloro-2-(methylthio)pyrimidine (10.0 g, 51.3 mmol) and anhydrous THF (150 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (9.8 mL, 56.4 mmol, 1.1 eq). Note: Triethylamine (TEA) is a viable alternative.

  • Nucleophile Addition: Dropwise add isopropylamine (4.8 mL, 56.4 mmol, 1.1 eq) over 15 minutes. Crucial: Rapid addition may cause local heating and promote bis-substitution.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2]
      
  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation: 9.5 – 10.5 g (85–93%).

Step 2: Chemoselective Oxidation to Sulfoxide

Reaction: S-Oxidation Target: 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine[1]

Rationale

The sulfur atom at C2 is electron-rich.[1] We use mCPBA (meta-chloroperoxybenzoic acid) for this transformation.[1][3] The key risk is over-oxidation to the sulfone (


). To mitigate this, we use a slight excess of oxidant (1.05 eq) and strictly control the temperature below 0°C. The sulfoxide is significantly more polar than the sulfide, allowing for easy monitoring.
Protocol
  • Setup: Dissolve the sulfide precursor (5.0 g, 22.9 mmol) in Dichloromethane (DCM) (100 mL) in a 250 mL flask.

  • Cooling: Cool the solution to -10°C (salt/ice bath).

  • Oxidant Addition: Dissolve mCPBA (approx. 77% purity, 5.4 g, ~24 mmol, 1.05 eq) in DCM (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Process Control: Maintain internal temperature < 0°C.[1]

  • Reaction: Stir at 0°C for 1–2 hours.

    • Monitoring: Check LC-MS for the disappearance of starting material (M+1 = 218) and appearance of sulfoxide (M+1 = 234). If sulfone (M+1 = 250) appears >5%, quench immediately.

  • Quench & Workup:

    • Quench by adding 10% aqueous

      
       (sodium thiosulfate)  (50 mL) to destroy excess peroxide. Stir vigorously for 10 mins.
      
    • Add saturated aqueous

      
        (50 mL) to neutralize the m-chlorobenzoic acid byproduct.[1]
      
    • Separate layers.[1][4][5][6][7] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers, wash with Brine, and dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.[1][6]

    • The sulfoxide is often a white to pale yellow solid.[1] Recrystallization from EtOAc/Heptane or column chromatography (EtOAc/Hexane 1:1 to 100% EtOAc) is recommended to remove traces of sulfone.

    • Yield Expectation: 4.3 – 4.8 g (80–90%).

Mechanism & Reactivity Profile[1]

Understanding the reactivity of the resulting sulfoxide is vital for its downstream application.[1] The sulfoxide group activates the C2 position for nucleophilic attack, significantly more than the original sulfide.

Reaction Sulfoxide Sulfoxide Intermediate (Activated Electrophile) Transition Meisenheimer Complex Sulfoxide->Transition + Nu Nu Nucleophile (e.g., Aniline, R-NH2) Product Final Drug Scaffold (2-Amino-substituted) Transition->Product - LG LG Leaving Group: MeS(O)- Transition->LG

Figure 2: Mechanism of downstream utilization. The sulfoxide serves as a "fugitive" group, displaced by the final amine to close the drug scaffold.

Comparative Leaving Group Ability (SnAr)
  • 
     (Sulfone):  Highest reactivity (Fastest).
    
  • 
     (Sulfoxide):  High reactivity (Ideal balance of stability and reactivity).
    
  • 
     (Chloride):  Moderate reactivity (At C2, less reactive than sulfoxide; at C6, deactivated by amino group).
    
  • 
     (Sulfide):  Poor reactivity (Requires harsh conditions/oxidation).
    

Why Sulfoxide? While the sulfone is a better leaving group, the oxidation to sulfoxide is often easier to control and offers sufficient reactivity for most aniline displacements without the harsh conditions required to drive the reaction to the full sulfone state.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
Stoichiometry (Step 1) 1.0–1.1 eq Isopropylamine>1.2 eq: Formation of 4,6-di(isopropylamino) impurity.[1] <1.0 eq: Low yield, difficult separation of SM.
Temperature (Step 1) 0°C to RTHigh Temp: Loss of regioselectivity; bis-substitution.[1]
Oxidant Eq (Step 2) 1.0–1.1 eq mCPBA>1.2 eq: Formation of Sulfone (

). <1.0 eq: Incomplete conversion; Sulfide/Sulfoxide mixtures are hard to separate.
Quench (Step 2)

Wash
Skip: Explosive peroxide residues in waste/product.

Safety & Handling

  • mCPBA: Potentially explosive if dried or subjected to shock/friction.[1] Store wet (stabilized with water/acid). Always quench reactions with thiosulfate before concentrating.[1]

  • Chlorinated Pyrimidines: Potential skin sensitizers.[1] Handle in a fume hood.

  • DCM: Volatile carcinogen.[1] Use appropriate PPE.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329772926. Retrieved February 1, 2026, from [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][8] Journal of Medicinal Chemistry, 56(14), 5675–5690.[8] [Link]

  • Barvian, N. C., et al. (2000). Pyrazolylaminoquinazolines as Cyclin Dependent Kinase Inhibitors. Patent WO2000039101.[1] (General reference for pyrimidine oxidation protocols).

Sources

Exploratory

An In-Depth Technical Guide to the Anticipated Biological Activity of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 6-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from extensive research on analogous substituted pyrimidine scaffolds. We posit that this compound is a prime candidate for investigation as a kinase inhibitor, with potential applications in oncology. This guide outlines the scientific rationale for this hypothesis, details the anticipated contributions of its key structural motifs, and provides a rigorous, phased experimental workflow for its comprehensive biological characterization.

Introduction: The Pyrimidine Scaffold as a Privileged Core in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its versatile structure, capable of forming multiple hydrogen bonds and participating in various molecular interactions, has made it a foundational element in the design of therapeutics targeting a wide range of diseases. Notably, substituted pyrimidines are prominent in modern oncology as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways frequently deregulated in cancer.[3][4]

The subject of this guide, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, is a novel pyrimidine derivative for which public-domain biological data is not yet available. However, its distinct substitution pattern—a chlorine atom at the 6-position, an isopropylamino group at the 4-position, and a methylsulfinyl group at the 2-position—provides a strong basis for predicting its biological targets and therapeutic potential.

Predicted Biological Activity: A Kinase Inhibitor Profile

Based on extensive analysis of structurally related compounds, we hypothesize that 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine functions as an ATP-competitive kinase inhibitor. Several classes of kinases are potential targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The 2,4,6-trisubstituted pyrimidine core is a well-established scaffold for potent FGFR inhibitors.[5][6][7] Genetic alterations in FGFRs are known drivers in various cancers, particularly bladder cancer.[5] The overall structure of our target compound aligns with key features of documented FGFR inhibitors, making this a primary avenue for investigation.

Aurora and Cyclin-Dependent Kinase (CDK) Inhibition

Pyrimidine-based derivatives have been successfully developed as inhibitors of Aurora kinases and CDKs, which are crucial regulators of the cell cycle.[8][9] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. The structural motifs of our compound are consistent with those found in dual CDK2/CDK9 inhibitors and Aurora A kinase inhibitors that destabilize oncogenic proteins like MYC.[8][9][10]

Other Potential Kinase Targets

The versatility of the pyrimidine scaffold extends to other kinase families. Related structures have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and other receptor tyrosine kinases involved in angiogenesis and tumor progression.[11][12]

Alternative Hypothesis: Anti-inflammatory Activity via COX-2 Inhibition

While kinase inhibition is the primary hypothesis, it is noteworthy that pyrimidine derivatives bearing methylsulfonyl groups have been identified as highly potent and specific inhibitors of cyclooxygenase-2 (COX-2).[13] This suggests a potential, albeit secondary, application in treating inflammation.

Deconstruction of the Molecule: Structure-Activity Relationship (SAR) Insights

The predicted activity is not based on the pyrimidine core alone, but on the specific contributions of each substituent.

  • C4-N-isopropyl Group: The amine at the C4 position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. The N-isopropyl group provides a degree of steric bulk that can enhance selectivity and potency compared to a simple amino group.

  • C6-Chloro Group: A halogen at the C6 position is a common feature in pyrimidine-based kinase inhibitors. It can modulate the electronic properties of the ring and form specific halogen bonds with the target protein, often enhancing binding affinity.

  • C2-Methylsulfinyl Group: The 2-(methylsulfinyl) moiety is of particular interest. The related 2-(methylsulfonyl) group is known to be a reactive "warhead" capable of forming covalent bonds with cysteine residues in or near the ATP-binding site.[14] The methylsulfinyl group, a less oxidized form, may serve as a more nuanced modulator of binding, potentially improving selectivity or acting as a stable, non-covalent space-filler. Its role is a key aspect to elucidate experimentally.

Proposed Experimental Workflow for Biological Characterization

To systematically validate these hypotheses, we propose a multi-phased, self-validating experimental plan.

Phase 1: Broad Spectrum Kinase Profiling & Cellular Viability Screening

The initial step is to understand the compound's broad activity profile.

Protocol 1: Kinase Panel Screening

  • Objective: To identify the primary kinase targets.

  • Methodology:

    • Submit the compound to a commercial kinase panel screen (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

    • Analyze the percentage of inhibition data to identify kinases that are inhibited by >80-90%.

  • Causality: This unbiased, high-throughput approach rapidly narrows down the vast kinome to a manageable number of high-probability targets, guiding all subsequent research.

Protocol 2: Cancer Cell Line Viability Assay

  • Objective: To assess the compound's anti-proliferative activity.

  • Methodology:

    • Select a diverse panel of cancer cell lines (e.g., NCI-60 panel). Include lines known to be dependent on hypothesized targets (e.g., bladder cancer lines with FGFR3 mutations, lung cancer lines with high MYC expression).

    • Treat cells with a serial dilution of the compound for 72 hours.

    • Measure cell viability using a standard method such as CellTiter-Glo® (Promega) or resazurin reduction.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Causality: This experiment directly tests the functional consequence of target engagement. A potent anti-proliferative effect in specific cell lines provides strong evidence for the compound's therapeutic potential and corroborates the kinase screening results.

Diagram: Proposed Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: In Vivo Evaluation KinaseScreen Broad Kinase Panel Screen (>400 Kinases @ 10 µM) IC50_determination Biochemical IC50 Assay on Hit Kinases KinaseScreen->IC50_determination Identifies 'Hits' CellScreen Cancer Cell Line Viability (e.g., NCI-60 Panel) TargetEngagement Cellular Target Engagement (e.g., NanoBRET™, Western Blot) CellScreen->TargetEngagement Selects relevant cell models IC50_determination->TargetEngagement Confirms potency PK_studies Pharmacokinetic (PK) Studies in Mice IC50_determination->PK_studies Provides potency data for dose selection PathwayAnalysis Downstream Pathway Analysis (Phospho-protein levels) TargetEngagement->PathwayAnalysis Confirms on-target activity in cells Xenograft Xenograft Tumor Model Efficacy Studies PathwayAnalysis->Xenograft Confirms Mechanism of Action (MOA) PK_studies->Xenograft Informs dosing regimen

Caption: A phased approach to characterize the compound's biological activity.

Phase 2: Target Validation and Mechanism of Action (MOA)

Once primary targets are identified, the focus shifts to confirming on-target activity and elucidating the mechanism.

Protocol 3: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against specific kinase hits.

  • Methodology:

    • Use a recombinant purified kinase enzyme for each hit identified in Phase 1.

    • Perform a dose-response assay using a suitable technology (e.g., ADP-Glo™, LanthaScreen™).

    • Calculate the biochemical IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Causality: This provides a precise measure of potency at the molecular level, allowing for rank-ordering of targets and comparison with known inhibitors.

Protocol 4: Cellular Target Engagement Assay

  • Objective: To confirm that the compound engages its intended target within a living cell.

  • Methodology:

    • Utilize a technology like NanoBRET™ (Promega) or perform a Western blot analysis of downstream substrate phosphorylation.

    • For Western blotting, treat relevant cancer cells with the compound and measure the phosphorylation status of a direct substrate of the target kinase (e.g., phospho-FRS2 for FGFR, phospho-Rb for CDKs).

    • A dose-dependent decrease in substrate phosphorylation indicates target engagement.

  • Causality: This is a critical validation step, bridging the gap between biochemical potency and cellular activity. It confirms that the compound can penetrate the cell membrane, bind to its target, and exert a functional effect at the molecular level.

Diagram: Hypothesized FGFR Signaling Pathway Inhibition

G cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg Phosphorylates FRS2 FRS2 FGFR->FRS2 Phosphorylates Compound 6-Chloro-N-isopropyl- 2-(methylsulfinyl)pyrimidin-4-amine Compound->FGFR Inhibits ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Hypothesized inhibition of the FGFR signaling cascade by the compound.

Data Presentation: Hypothetical Results

To illustrate the expected outcomes of the proposed experiments, the following tables present hypothetical data.

Table 1: Hypothetical Kinase Inhibition Profile (Top Hits)

Kinase Target % Inhibition @ 10 µM Biochemical IC50 (nM)
FGFR3 98% 15
FGFR1 95% 25
Aurora A 85% 120
CDK9 75% 250

| VEGFR2 | 60% | 800 |

Table 2: Hypothetical Anti-Proliferative Activity (Selected Cell Lines)

Cell Line Cancer Type Key Mutation Cellular IC50 (µM)
RT-112 Bladder FGFR3 Fusion 0.05
NCI-H446 SCLC High c-MYC 0.25
A549 Lung KRAS Mutant > 10

| MCF-7 | Breast | Wild-type | > 10 |

Conclusion and Future Directions

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine represents a promising chemical scaffold with a high probability of functioning as a kinase inhibitor. The structural analysis strongly suggests potential activity against oncogenic kinases such as FGFR and Aurora kinase. The proposed experimental workflow provides a clear and robust path to fully characterize its biological activity, validate its mechanism of action, and assess its therapeutic potential. Successful completion of these studies could position this compound as a valuable lead for the development of a novel targeted cancer therapy.

References

  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 31, 116019. Available from: [Link]

  • Orjales, A., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 16(5), 2183-99. Available from: [Link]

  • (2014). The design and discovery of water soluble 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multitargeted receptor tyrosine kinase inhibitors and microtubule targeting antitumor agents. PubMed. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available from: [Link]

  • Hsieh, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7313-7333. Available from: [Link]

  • Sharma, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 911579. Available from: [Link]

  • Hsieh, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]

  • MySkinRecipes. (n.d.). 6-chloro-N-methyl-2-(methylsulfinyl)pyrimidin-4-amine. Available from: [Link]

  • (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. Available from: [Link]

  • Vinogradova, E. V., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836-1842. Available from: [Link]

  • Verma, P., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361. Available from: [Link]

  • (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available from: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(2), 295-322. Available from: [Link]

  • UroToday. (2020). Structure-based drug design of 1,3,5-triazine and pyrimidine derivatives as novel FGFR3 inhibitors with high selectivity over VEGFR2. Available from: [Link]

  • (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. Available from: [Link]

  • Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. Available from: [Link]

  • Scott, A. D., et al. (2022). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 13(5), 801-808. Available from: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Al-Masoudi, W. A., et al. (2015). Pharmacology study of pyrimidine derivative. ResearchGate. Available from: [Link]

  • Cuzzucoli Crucitti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. Available from: [Link]

  • Google Patents. (n.d.). Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
  • Da Settimo, F., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 151, 53-68. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Molecules, 20(12), 22359-22370. Available from: [Link]

  • Gein, V. L., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1253. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in Organic Solvents for Pharmaceutical Development

Executive Summary 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS No. 1289386-63-5) is a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS No. 1289386-63-5) is a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug development.[1] The physicochemical properties of such intermediates are paramount, with solubility being a critical determinant for reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and empirically determine the solubility of this compound in various organic solvents. Recognizing the current scarcity of public domain data, this document focuses on establishing robust, self-validating experimental protocols grounded in authoritative methodologies. We will detail the gold-standard shake-flask method for equilibrium solubility, discuss high-throughput alternatives for early-stage assessment, and explain the causality behind critical experimental choices to ensure data integrity and trustworthiness.

The Compound in Focus: Structure and Significance

The subject of this guide is 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine.

  • Molecular Formula: C₈H₁₂ClN₃OS[1]

  • CAS Number: 1289386-63-5[1]

  • Structure:

    
    (Note: A representative image would be placed here in a final document.)
    

The molecule's structure dictates its solubility behavior. Key functional groups include:

  • Pyrimidine Core: A heterocyclic aromatic ring contributing to the molecule's overall scaffold.

  • Chloro Group: An electron-withdrawing group that adds a degree of lipophilicity.

  • N-isopropyl Group: A nonpolar alkyl substituent that significantly increases lipophilicity and can sterically hinder intermolecular interactions.

  • Methylsulfinyl Group (-S(O)CH₃): A polar, aprotic sulfoxide group. This is a critical feature, as it can act as a strong hydrogen bond acceptor, enhancing solubility in polar solvents.

The interplay between the lipophilic isopropyl moiety and the polar methylsulfinyl group makes predicting its solubility profile complex, necessitating empirical determination. In drug development, poor solubility is a major hurdle, with over 40% of new chemical entities exhibiting low aqueous solubility, which can impede absorption and bioavailability.[2] Understanding solubility in organic solvents is equally crucial for synthetic route optimization, crystallization, and the preparation of stock solutions for screening assays.

The Imperative for Empirical Data: A Framework for Analysis

A thorough literature search reveals a lack of published quantitative solubility data for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine across a range of common organic solvents. While theoretical predictions based on structure are a useful starting point, they cannot replace high-quality experimental data.

To guide researchers in their investigations, the following table provides a structured template for recording empirically determined solubility values. This data is invaluable for selecting appropriate solvent systems for various applications, from chemical synthesis to pre-formulation studies.

Table 1: Empirical Solubility Data for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Method Used
MethanolPolar Protic25To Be DeterminedShake-Flask
EthanolPolar Protic25To Be DeterminedShake-Flask
IsopropanolPolar Protic25To Be DeterminedShake-Flask
AcetonitrilePolar Aprotic25To Be DeterminedShake-Flask
AcetonePolar Aprotic25To Be DeterminedShake-Flask
Dichloromethane (DCM)Halogenated25To Be DeterminedShake-Flask
Tetrahydrofuran (THF)Ether (Polar Aprotic)25To Be DeterminedShake-Flask
Ethyl AcetateEster25To Be DeterminedShake-Flask
TolueneAromatic (Nonpolar)25To Be DeterminedShake-Flask
HeptaneAliphatic (Nonpolar)25To Be DeterminedShake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic25To Be DeterminedShake-Flask

Gold-Standard Methodology: Equilibrium Solubility via the Shake-Flask Method

For generating definitive, thermodynamically-stable solubility data, the shake-flask method is the most reliable and widely accepted technique.[3][4] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Choice

The shake-flask method is chosen for its direct measurement of equilibrium, which is essential for applications where long-term stability is key, such as in pharmaceutical formulations or during extended chemical reactions. Unlike kinetic methods that can be influenced by dissolution rate, this approach ensures the system has reached its lowest energy state, providing a true measure of the solvent's capacity to dissolve the compound under specified conditions.[5]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in a selected organic solvent at a constant temperature.

Materials:

  • 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (solid, >97% purity)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to guarantee saturation. A starting point is to add ~10-20 mg of the compound to 1 mL of the solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours.[3] The goal is to ensure the concentration of the dissolved compound reaches a stable plateau.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, two methods are common:

    • Centrifugation: Centrifuge the vials at high speed. This is often preferred as it minimizes potential solute loss due to adsorption on a filter membrane.[4][6]

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter. To mitigate adsorption, pre-rinse the filter with a small amount of the saturated solution.[4]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical method. This dilution step is also crucial to prevent the compound from precipitating out if the sample cools.[6]

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. Calculate the concentration of the compound in the original undissolved supernatant by accounting for the dilution factor.

  • Data Reporting: Express the final solubility in units of mg/mL or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Quantification start Start add_excess Add excess compound to solvent in vial start->add_excess equilibrate Equilibrate on shaker (e.g., 48h at 25°C) add_excess->equilibrate separate Separate supernatant (Centrifuge or Filter) equilibrate->separate dilute Accurately dilute clear supernatant separate->dilute analyze Analyze via validated HPLC-UV dilute->analyze calculate Calculate original concentration (mg/mL) analyze->calculate end_node End: Equilibrium Solubility Value calculate->end_node

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Self-Validating Systems: Ensuring Trustworthiness of Data

To ensure the generated data is robust and reliable, the experimental protocol must be self-validating. This involves two critical checks:

  • Confirmation of Equilibrium: True equilibrium is demonstrated by achieving a concentration plateau. This is verified by taking samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentrations are statistically indistinguishable (e.g., within 5-10% of each other), equilibrium can be confidently assumed.[6] A continuous increase in concentration would indicate that more time is needed for equilibration.

  • Analysis of the Solid Phase: The solubility of a compound is specific to its solid-state form (e.g., polymorph, solvate, or hydrate). During the equilibration period, the initial solid form could potentially convert to a more stable, less soluble form. It is therefore best practice to recover the excess solid at the end of the experiment and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[4] This confirms that the measured solubility corresponds to a known and stable solid form of the compound.

High-Throughput Methods for Early-Stage Discovery

In early drug discovery, speed and material conservation are often prioritized. In this context, kinetic solubility assays offer a higher-throughput alternative to the shake-flask method.[5]

Nephelometry-Based Kinetic Solubility

This technique does not measure equilibrium but rather the point at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

  • Principle: The method relies on detecting insoluble particles by measuring the intensity of light scattered by the sample.[5] A laser beam passes through the sample in a microplate well; if particles are present, the light is scattered and detected.[5]

  • Workflow: A serial dilution of the compound's DMSO stock solution is added to microplate wells, followed by the addition of a buffer. After a short incubation, the plate is read by a nephelometer. The concentration at which precipitation (detected as a sharp increase in light scattering) occurs is defined as the kinetic solubility.

Kinetic Solubility Workflow Visualization

G start Prepare high-concentration stock in DMSO dispense Dispense stock into microplate wells start->dispense add_buffer Add aqueous/organic solvent and mix dispense->add_buffer incubate Incubate for a short period (e.g., 1-2h) add_buffer->incubate measure Measure light scattering (Nephelometer) incubate->measure determine Identify precipitation point (first well with high signal) measure->determine end_node Result: Kinetic Solubility Value determine->end_node

Caption: High-level workflow for a nephelometry-based kinetic solubility assay.

Expert Insight: Kinetic solubility is invaluable for ranking compounds in early screening but should not be conflated with thermodynamic equilibrium solubility. The values are often higher than equilibrium solubility because there may not be enough time for crystal lattice formation, allowing a supersaturated state to persist temporarily.

Conclusion

The solubility of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a fundamental parameter that governs its utility in synthetic and pharmaceutical applications. While published data is currently unavailable, this guide provides the theoretical context and practical, authoritative methodologies required for its empirical determination. By employing the gold-standard shake-flask method with built-in validation steps, researchers can generate trustworthy equilibrium solubility data. For earlier-stage applications requiring higher throughput, kinetic methods provide a rapid means of assessment. The systematic application of these protocols will empower scientists and drug development professionals to make informed, data-driven decisions, accelerating research and development while minimizing late-stage failures.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53385561, 2-Chloro-N-isopropyl-6-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 309479, 6-chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

Sources

Foundational

theoretical studies on 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

An In-depth Technical Guide to the Theoretical and Practical Aspects of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors A Note on the Subject Compound: Initial searches for "6-Chloro-N-isopropyl-2-(methylsu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Practical Aspects of 2,4-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

A Note on the Subject Compound: Initial searches for "6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine" did not yield publicly available scientific data. This suggests the compound may be novel, an intermediate in a proprietary synthesis, or not yet characterized in the literature. Therefore, this guide has been constructed around a closely related and well-documented class of pyrimidine derivatives with known biological activity. The principles, protocols, and theoretical discussions presented herein are directly applicable to the study of the requested compound and its analogues.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific class of 2,4-disubstituted pyrimidines that have shown promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The general structure of interest features a 2-(methylsulfinyl/thio) group and a 4-amino substitution, often with additional modifications on the pyrimidine ring. These compounds have been investigated for their ability to target a variety of kinases, and their development involves a multidisciplinary approach encompassing synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. For the general class of 2,4-disubstituted pyrimidines, these properties can be modulated through careful selection of substituents.

PropertyTypical Range/CharacteristicRationale for Importance
Molecular Weight 250 - 450 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP 2.0 - 4.0Balance between aqueous solubility and membrane permeability.
pKa 3.0 - 5.0 (for the pyrimidine ring)Influences solubility and ionization state at physiological pH.
Polar Surface Area (PSA) 60 - 90 ŲAffects membrane permeability and interactions with polar targets.

Synthesis and Purification

The synthesis of 2,4-disubstituted pyrimidines typically follows a convergent approach, starting from a common pyrimidine precursor. The following is a representative synthetic route.

Experimental Protocol: Synthesis of a 2-(Methylsulfanyl)-4-aminopyrimidine Derivative

Step 1: Synthesis of 2,4-dichloropyrimidine This starting material is commercially available or can be synthesized from uracil.

Step 2: Selective Nucleophilic Substitution at C4

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.

  • Add N-isopropylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-amino-2-chloropyrimidine derivative.

Step 3: Nucleophilic Substitution at C2

  • To a solution of the 4-amino-2-chloropyrimidine derivative (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq).

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

Step 4: Oxidation to the Methylsulfinyl Group (Optional)

  • Dissolve the 2-(methylsulfanyl)pyrimidine derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq) portion-wise. The use of a slight excess can lead to the formation of the sulfone byproduct.

  • Stir the reaction at 0 °C for 1-2 hours.

  • The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the organic layer is washed, dried, and concentrated.

Purification: The final compound is typically purified by column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Workflow for Synthesis and Purification

G A 2,4-Dichloropyrimidine C 4-Amino-2-chloropyrimidine Derivative A->C Step 2: C4 Substitution B N-isopropylamine, DIPEA B->C E 2-(Methylsulfanyl)pyrimidine Derivative C->E Step 3: C2 Substitution D Sodium Thiomethoxide D->E G Final 2-(Methylsulfinyl)pyrimidine Product E->G Step 4: Oxidation F m-CPBA (Oxidation) F->G H Purification (Chromatography/Recrystallization) G->H

Caption: Synthetic workflow for a 2-(methylsulfinyl)pyrimidin-4-amine derivative.

Proposed Mechanism of Action: Kinase Inhibition

Many 2,4-disubstituted pyrimidine derivatives function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, while the substituents at the C2 and C4 positions occupy adjacent hydrophobic pockets, contributing to potency and selectivity.

Signaling Pathway Example: Inhibition of a Generic Tyrosine Kinase

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) PhosphoSubstrate->Downstream CellResponse Cellular Response (Proliferation, Survival) Downstream->CellResponse Pyrimidine Pyrimidine Inhibitor Pyrimidine->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

In Vitro and In Vivo Assessment Strategies

A tiered approach is typically employed to evaluate the biological activity of novel pyrimidine derivatives.

In Vitro Assays

1. Kinase Inhibition Assay (Biochemical)

  • Principle: To determine the direct inhibitory effect of the compound on the target kinase's enzymatic activity.

  • Protocol:

    • A recombinant kinase enzyme is incubated with its specific substrate and ATP (often radiolabeled or coupled to a fluorescent reporter).

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

2. Cellular Proliferation Assay

  • Principle: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Protocol:

    • Cancer cells are seeded in 96-well plates.

    • The cells are treated with a serial dilution of the test compound.

    • After a 72-hour incubation, cell viability is measured using a reagent such as MTT or CellTiter-Glo.

    • The GI50 value (the concentration required to inhibit cell growth by 50%) is determined.

In Vivo Models

1. Pharmacokinetic (PK) Studies

  • Principle: To evaluate the ADME properties of the compound in an animal model (typically mice or rats).

  • Protocol:

    • The compound is administered to the animals via the intended clinical route (e.g., oral gavage).

    • Blood samples are collected at various time points.

    • The concentration of the compound in the plasma is measured by LC-MS/MS.

    • Key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability are calculated.

2. Xenograft Efficacy Studies

  • Principle: To assess the anti-tumor activity of the compound in a living organism.

  • Protocol:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors are established, the mice are treated with the test compound or a vehicle control.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised and may be analyzed for biomarkers of target engagement.

Experimental Assessment Workflow

G A Compound Synthesis B In Vitro Screening A->B C Biochemical Kinase Assay (IC50) B->C D Cellular Proliferation Assay (GI50) B->D H Lead Optimization C->H D->H E In Vivo Studies F Pharmacokinetic (PK) Profiling E->F G Xenograft Efficacy Model E->G H->E Promising Candidates

Caption: Tiered workflow for the evaluation of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The exploration of SAR is a critical component of lead optimization. For the 2,4-disubstituted pyrimidine class, several general trends have been observed:

  • C4-Amino Substituent: The nature of the substituent on the 4-amino group can significantly impact potency and selectivity. Bulky groups like tert-butyl or cyclic amines can be used to probe the shape of the ATP-binding pocket.

  • C2-Substituent: The 2-(methylsulfinyl) group is a hydrogen bond acceptor and can interact with specific residues in the kinase active site. The corresponding 2-(methylsulfanyl) and 2-(methylsulfonyl) analogues are often synthesized to modulate electronic properties and metabolic stability.

  • C5 and C6 Positions: Substitution at these positions can be used to block metabolic hotspots and improve pharmacokinetic properties. Halogenation (e.g., with chlorine or fluorine) at the C5 or C6 position can also enhance potency.

Conclusion

The 2,4-disubstituted pyrimidine scaffold represents a rich area for the discovery of novel kinase inhibitors. While specific data on "6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. A systematic approach, combining rational design, chemical synthesis, and a tiered testing cascade, is essential for advancing compounds of this class from initial hits to clinical candidates.

References

  • General Synthesis of Substituted Pyrimidines: Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Kinase Inhibitors in Cancer Therapy: Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation, 125(5), 1780–1789. [Link]

  • Pharmacokinetic Principles: Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403–449. [Link]

  • Xenograft Models in Cancer Research: Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. [Link]

Exploratory

Preliminary In Vitro Screening of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine: A Strategic Approach to Early-Stage Drug Discovery

An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preliminary in vitro screening of 6-Chloro-N-isopropyl-2-(methylsulfi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, a novel compound with potential therapeutic applications. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] This document outlines a multi-tiered screening cascade designed to efficiently assess the compound's cytotoxic activity, identify its primary target class, and validate initial hits. By integrating robust cell-based and biochemical assays, this guide serves as a strategic resource for researchers, scientists, and drug development professionals aiming to elucidate the biological potential of this and similar small molecules. The methodologies described herein are grounded in established principles of drug discovery, emphasizing scientific integrity, experimental causality, and data-driven decision-making.[3][4]

Introduction: The Rationale for Screening

The pyrimidine heterocycle is a privileged structure in drug discovery, renowned for its versatile biological activities.[5] The specific compound, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (CAS No. 1289386-63-5), presents a unique substitution pattern that warrants a thorough investigation of its biological profile.[6] The presence of a chloro group, an isopropylamine, and a methylsulfinyl moiety suggests potential interactions with a range of biological targets. Given that many pyrimidine derivatives exhibit potent anticancer properties, a primary hypothesis is that this compound may modulate pathways critical to cancer cell proliferation and survival.[1][7]

The objective of this guide is to present a logical and efficient in vitro screening strategy. This strategy is designed not merely to identify activity, but to build a foundational dataset that informs subsequent hit-to-lead and lead optimization efforts. Our approach is structured as a tiered cascade, allowing for the systematic and cost-effective evaluation of the compound, ensuring that resources are focused on the most promising avenues.[8]

Compound Qualification: The Foundation of Reliable Data

Before commencing any biological screening, the integrity of the test compound must be rigorously established. This non-negotiable first step ensures that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.[9]

Identity and Purity Verification

The chemical identity and purity of each batch of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine should be confirmed using orthogonal analytical methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (Expected: C₈H₁₂ClN₃OS, ~233.72 g/mol ) and assess purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity, which should ideally be ≥97% for screening purposes.[6]

Solubility and Stability Assessment

A compound's behavior in aqueous buffer is critical for the interpretation of assay results.

  • Solubility: Determine the maximum soluble concentration in Dimethyl Sulfoxide (DMSO) and the final aqueous assay buffer.[9] Most in vitro assays have a low tolerance for DMSO (typically <0.5%), so the stock concentration must be sufficiently high.

  • Stability: Assess the compound's stability in the primary stock solvent (DMSO) at storage temperatures (e.g., -20°C, -80°C) and its stability in aqueous media over the time course of the planned experiments.[9]

The Screening Cascade: A Tiered Approach

Our proposed screening strategy employs a multi-tier workflow. This cascade is designed to move from broad, phenotypic assessments to more specific, target-oriented assays, providing a progressively deeper understanding of the compound's biological activity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Hit Validation T1 Cytotoxicity Profiling (Broad Panel of Cell Lines) Decision1 Active? T1->Decision1 T2_Kinase Kinase Panel Screen (e.g., 400+ Kinases) T2_GPCR GPCR Panel Screen Decision2 Target Class ID'd? T2_Kinase->Decision2 T2_Ion Ion Channel Panel Screen T2_GPCR->Decision2 T2_Ion->Decision2 T3_Dose Dose-Response Analysis (IC50 Determination) T3_Ortho Orthogonal Assays T3_Dose->T3_Ortho T3_MOA Preliminary MOA Studies (e.g., Target Engagement) T3_Ortho->T3_MOA Next_Steps Hit-to-Lead Optimization T3_MOA->Next_Steps QC Compound QC (Purity, Identity, Solubility) QC->T1 Decision1->T2_Kinase Yes Inactive Inactive/ Deprioritize Decision1->Inactive No Decision2->T3_Dose Yes Decision2->Inactive No/Ambiguous

Caption: A multi-tiered workflow for preliminary in vitro screening.

Tier 1: Cytotoxicity Profiling

The initial step is to determine if the compound exerts a general cytotoxic or anti-proliferative effect on living cells. This is a crucial, broad-spectrum assessment of bioactivity.[10]

Rationale for Assay and Cell Line Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[5]

A diverse panel of cell lines is essential to identify potential tissue-specific effects and to begin building a preliminary spectrum of activity. A recommended starting panel includes:

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A549: Lung carcinoma

  • LoVo: Colon adenocarcinoma[1]

  • HEK293: Human embryonic kidney cells (non-cancerous control to assess general toxicity)[11][12]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight (typically 24 hours).

  • Compound Preparation: Prepare a serial dilution of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in culture medium. A typical concentration range for a primary screen is from 0.1 µM to 100 µM. Include vehicle (e.g., 0.1% DMSO) and positive (e.g., staurosporine) controls.

  • Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for a period relevant to the cell doubling time, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a Sorenson's buffer/isopropanol mixture) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.

Data Presentation and Interpretation

The results should be expressed as the percentage of cell viability relative to the vehicle control. Compounds showing significant growth inhibition (e.g., >50% at 10 µM) in one or more cancer cell lines, particularly with a favorable therapeutic window compared to the non-cancerous line, are prioritized for Tier 2 screening.

Table 1: Hypothetical Cytotoxicity Data (GI₅₀ Values in µM)

Compound ID MCF-7 (Breast) A549 (Lung) LoVo (Colon) HEK293 (Non-cancerous)

| Cpd-XYZ | 8.5 | 12.3 | 7.9 | >100 |

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Measure Absorbance\n(~570 nm) Measure Absorbance (~570 nm) Solubilized->Measure Absorbance\n(~570 nm) DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized

Caption: Principle of the MTT cell viability assay.

Tier 2: Target Class Deconvolution

If the compound demonstrates promising cytotoxic activity, the next critical step is to identify the molecular target or target class responsible for this effect.[13][14] Given the pyrimidine core, a kinase-mediated mechanism is a primary hypothesis. However, comprehensive screening against other major druggable target families is prudent to uncover unexpected mechanisms of action.

Kinase Panel Screening

The human kinome represents one of the most important target families in oncology.[15] Screening against a broad panel of kinases provides invaluable information on both the primary target(s) and the compound's selectivity profile.

  • Methodology: A common approach is an in vitro kinase assay that measures the transfer of a phosphate group from ATP to a substrate peptide or protein.[16] This can be done using radiometric methods (e.g., ³³P-ATP) or non-radioactive formats like fluorescence polarization (FP) or time-resolved FRET (TR-FRET).[15][17] The compound is typically tested at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Data Interpretation: Results are expressed as percent inhibition relative to a vehicle control. "Hits" are typically defined as kinases inhibited by >50% or >75%. The selectivity profile is crucial; a compound that potently inhibits a single or small family of kinases is often more desirable than a non-selective inhibitor.

Table 2: Hypothetical Kinase Panel Screening Data (% Inhibition @ 10 µM)

Kinase Target Family % Inhibition
EGFR Tyrosine Kinase 12%
SRC Tyrosine Kinase 8%
CDK2 CMGC 92%
CDK9 CMGC 85%
ROCK1 AGC 25%

| PKA | AGC | 15% |

GPCR and Ion Channel Screening (Optional but Recommended)

To ensure comprehensive profiling, screening against other major target classes like G-Protein Coupled Receptors (GPCRs) and ion channels can reveal off-target liabilities or novel activities.[18][19]

  • Methodology: High-throughput functional assays are standard for these target classes.[20][21]

    • GPCRs: Calcium mobilization assays (for Gq-coupled receptors) or cAMP assays (for Gs/Gi-coupled receptors) are commonly used.[22][23]

    • Ion Channels: Functional activity can be measured using fluorescent membrane potential dyes or high-throughput automated patch-clamp electrophysiology platforms.[24][25]

  • Rationale: Unintended activity at certain GPCRs or ion channels (e.g., the hERG channel) can lead to safety concerns later in development. Identifying these interactions early is a key de-risking step.[20]

Tier 3: Hit Confirmation and Validation

Data from broad panel screens represent initial "hits" that require rigorous confirmation. This stage is designed to eliminate false positives and build confidence in the preliminary findings.[3]

Dose-Response Analysis

Any significant hits from the Tier 2 screens must be confirmed in a dose-response format to determine their potency.

  • Methodology: The compound is tested across a range of concentrations (e.g., 8-10 points, typically in half-log dilutions) in the specific biochemical or cell-based assay where activity was observed.

  • Data Analysis: The resulting data are plotted, and a sigmoidal curve is fitted to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This quantitative measure of potency is essential for ranking compounds and establishing structure-activity relationships (SAR).[3]

Orthogonal Assays

A critical validation step is to confirm the hit using an assay with a different technological principle.[3] This ensures the observed activity is not an artifact of the primary assay format.

  • Example: If the primary kinase hit came from a biochemical assay measuring ATP consumption (e.g., ADP-Glo), an orthogonal assay could be a cell-based method that measures the phosphorylation of a known downstream substrate of that kinase via Western Blot or ELISA.

Preliminary Target Engagement

Confirming that the compound physically interacts with its putative target within a cellular context is a powerful validation step.

  • Methodology: Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.

Conclusion and Future Directions

The systematic, tiered screening cascade detailed in this guide provides a robust framework for the initial in vitro characterization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. By progressing from broad phenotypic analysis to specific target validation, this strategy maximizes the generation of actionable data while conserving resources. The ultimate goal is to build a comprehensive biological profile of the molecule, identifying its most promising therapeutic potential and providing a clear, data-driven rationale for its advancement into more complex preclinical models and lead optimization campaigns.

References

  • MySkinRecipes. 6-chloro-N-methyl-2-(methylsulfinyl)pyrimidin-4-amine.
  • GuideChem. 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine CAS NO.1289386-63-5.
  • Sigma-Aldrich. 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine.
  • National Institutes of Health (NIH). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • BenchChem. Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery.
  • National Institutes of Health (NIH). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Charles River Laboratories. Ion Channel Assays.
  • Sygnature Discovery. Pioneering Ion Channel Screening for Drug Discovery.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • National Center for Biotechnology Information (NCBI). In vitro NLK Kinase Assay.
  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course.
  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.
  • PubMed. High throughput assay technologies for ion channel drug discovery.
  • National Center for Biotechnology Information (NCBI). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • ResearchGate. (PDF) In vitro kinase assay v1.
  • University College London (UCL). Target Identification and Validation (Small Molecules).
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Reaction Biology. GPCR Assay Services.
  • ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?.
  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy.
  • Broad Institute. Small-molecule Target and Pathway Identification.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

An Application Note for the Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine Introduction 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Introduction

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds and is a critical building block in medicinal chemistry and drug development.[1] The presence of a chiral sulfoxide, a chloro leaving group, and an isopropylamine substituent makes this molecule a versatile intermediate for further chemical modifications. This document provides a detailed, two-part protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug discovery. The narrative emphasizes the rationale behind procedural choices and is grounded in established chemical principles.

The synthetic strategy is a logical two-step process:

  • Formation of the Thioether Precursor: Synthesis of 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine via a sequential chlorination and nucleophilic aromatic substitution.

  • Selective Oxidation: Controlled oxidation of the methylthio group to the corresponding methylsulfinyl (sulfoxide) moiety.

This protocol is designed to be self-validating, with clear steps and explanations to ensure reproducibility and safety.

PART 1: Synthesis of the Precursor: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine

This initial phase focuses on constructing the core substituted pyrimidine ring. The chosen pathway involves the conversion of a dihydroxy pyrimidine into a more reactive dichloro intermediate, followed by a selective mono-amination.

Principle and Rationale

The synthesis begins with 2-(methylthio)barbituric acid (4,6-dihydroxy-2-(methylthio)pyrimidine), a readily available starting material. The hydroxyl groups on the pyrimidine ring are poor leaving groups. To facilitate nucleophilic substitution, they are converted to chlorides, which are excellent leaving groups. This transformation is effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] The resulting 4,6-dichloro-2-(methylthio)pyrimidine is highly reactive.

The subsequent step is a nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by isopropylamine. The two chloro-substituents at the 4 and 6 positions are electronically equivalent, so achieving mono-substitution requires careful control of stoichiometry (using a slight excess of the amine is generally avoided to prevent di-substitution) and reaction temperature. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(Methylthio)barbituric acid≥98%Standard Chemical Supplier
Phosphorus oxychloride (POCl₃)≥99%Standard Chemical Supplier
N,N-Dimethylaniline≥99%Standard Chemical Supplier
Isopropylamine≥99%Standard Chemical Supplier
Triethylamine (TEA)≥99%Standard Chemical Supplier
Dichloromethane (DCM)AnhydrousStandard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Chemical Supplier
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer and hotplate
Dropping funnel
Ice bath
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
Glassware for extraction and filtration
Fume hood
Experimental Protocol: Step-by-Step Methodology

Step 1a: Chlorination of 2-(Methylthio)barbituric acid

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-(methylthio)barbituric acid (10.0 g, 57.4 mmol) and phosphorus oxychloride (POCl₃, 50 mL, 536 mmol). The POCl₃ acts as both the reagent and the solvent.

  • Catalyst: Add a catalytic amount of N,N-dimethylaniline (0.5 mL). This catalyst is known to accelerate the chlorination of hydroxypyrimidines.[4]

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

    • EXTREME CAUTION: Slowly and carefully quench the residue by pouring it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. This is a highly exothermic reaction.

    • Extract the aqueous suspension with dichloromethane (DCM, 3 x 75 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-(methylthio)pyrimidine as an oil or low-melting solid. This intermediate is often used directly in the next step without further purification.

Step 1b: Nucleophilic Substitution with Isopropylamine

  • Setup: In a fume hood, dissolve the crude 4,6-dichloro-2-(methylthio)pyrimidine (assuming ~11.0 g, 52.1 mmol) in 100 mL of a suitable solvent like acetonitrile or THF in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

  • Amine Addition: In a separate flask, mix isopropylamine (4.5 mL, 52.1 mmol, 1.0 eq) and triethylamine (8.0 mL, 57.3 mmol, 1.1 eq) in 20 mL of the same solvent.

  • Reaction: Add the amine solution dropwise to the cooled pyrimidine solution over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the formation of the product, 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine, via TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Resuspend the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

    • Purify the product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or recrystallization to yield the pure thioether precursor as a solid.

PART 2: Oxidation to 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

This second phase involves the selective oxidation of the sulfur atom in the thioether precursor to a sulfoxide. This transformation is a common and crucial step in synthetic organic chemistry.[5]

Principle and Rationale

The oxidation of a sulfide to a sulfoxide requires a mild and controllable oxidizing agent to prevent over-oxidation to the corresponding sulfone.[6] A variety of reagents can accomplish this, including hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.[7]

The use of hydrogen peroxide in an acidic medium like glacial acetic acid is an effective and well-documented method for the sulfoxidation of pyrimidine thio-derivatives.[8] The acetic acid acts as a catalyst and solvent, facilitating the oxidation process. The reaction is typically performed at or below room temperature to enhance selectivity and minimize the formation of the sulfone byproduct. Stoichiometric control of the H₂O₂ is critical; using approximately one equivalent of the oxidant favors the formation of the sulfoxide.

Materials and Equipment
Reagent/MaterialGradeSupplier
6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amineSynthesized in Part 1-
Hydrogen Peroxide (H₂O₂)30% aqueous solutionStandard Chemical Supplier
Glacial Acetic AcidACS GradeStandard Chemical Supplier
Dichloromethane (DCM)ACS GradeStandard Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃)-Prepared in-house
Saturated Sodium Thiosulfate (Na₂S₂O₃)-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Chemical Supplier
Equipment
Round-bottom flask
Magnetic stirrer
Ice-salt bath
Dropping funnel
Standard laboratory glassware
Rotary evaporator
Experimental Protocol: Step-by-Step Methodology
  • Setup: Dissolve 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (5.0 g, 23.0 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (2.4 mL, ~23.5 mmol, 1.02 eq) dropwise via a dropping funnel over 20-30 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting thioether is consumed. The sulfoxide product should be more polar than the starting material.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

    • Carefully neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

    • To quench any unreacted peroxide, add a small amount of saturated sodium thiosulfate solution until a test with starch-iodide paper is negative.

    • Extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography or recrystallization to obtain the final product, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Do not mix with flammable materials.

  • General Precautions: Handle all organic solvents in a well-ventilated area or fume hood. Wear standard PPE at all times.

Data Summary Table

StepReactant 1AmountReactant 2AmountTemp.TimeExpected Yield
1a 2-(MeS)-barbituric acid10.0 gPOCl₃50 mLReflux3-4 h~85-95% (crude)
1b Dichloro-intermediate~11.0 gIsopropylamine4.5 mL0°C to RT12-18 h~60-75%
2 Thioether Precursor5.0 g30% H₂O₂2.4 mL0°C to RT4-6 h~70-85%

Workflow Visualization

Synthesis_Workflow cluster_part1 PART 1: Precursor Synthesis cluster_part2 PART 2: Oxidation SM 2-(Methylthio)barbituric Acid INT1 4,6-Dichloro-2-(methylthio)pyrimidine SM->INT1  POCl₃, N,N-Dimethylaniline (Chlorination) PROD1 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine INT1->PROD1  Isopropylamine, TEA (Nucleophilic Substitution) PROD2 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine PROD1_ref Precursor from Part 1 PROD1_ref->PROD2  H₂O₂, Acetic Acid (Selective Oxidation)

Caption: Synthetic pathway for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine.

References

  • Google Patents. (n.d.). Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
  • Google Patents. (n.d.). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone.
  • Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from .

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link].

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Google Patents. (n.d.). Preparation of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amido) pyrimidine-5-formaldehyde.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Biomimetic electro-oxidation of alkyl sulfides from exfoliated molybdenum disulfide nanosheets. Journal of Materials Chemistry A.
  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • PubMed. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Retrieved from [Link].

  • BYU ScholarsArchive. (1970). The effects of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (atrazine) on the activities of certain calvin cycle enzymes in barley and corn.
  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link].

  • PubChem. (n.d.). 2-Chloro-N-isopropyl-6-methylpyrimidin-4-amine.
  • PubMed. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation.
  • BLDpharm. (n.d.). 6-Chloro-5-(4-methoxybenzyl)-N-methyl-2-(methylthio)pyrimidin-4-amine. Retrieved from .

  • ResearchGate. (2025). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives.

Sources

Application

application of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in agrochemical research

Application Note: Strategic Utilization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in Agrochemical Discovery Executive Summary This application note details the strategic deployment of 6-Chloro-N-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in Agrochemical Discovery

Executive Summary

This application note details the strategic deployment of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (hereafter referred to as Inter-SOMe ) as a high-value scaffold in the discovery of next-generation agrochemicals.

While pyrimidine cores are ubiquitous in herbicides (e.g., sulfonylureas) and fungicides, the ability to orthogonally functionalize the C2, C4, and C6 positions is often limited by the similar reactivity of polychlorinated precursors.[1][2] Inter-SOMe solves this by utilizing the sulfinyl (–S(O)Me) moiety as a "switchable" leaving group.[2] This functionality allows researchers to introduce complex nucleophiles at the C2 position under mild conditions—a transformation that is otherwise difficult with standard chloropyrimidines.[1][2]

This guide provides validated protocols for the synthesis, activation, and library generation using this scaffold, specifically tailored for High-Throughput Screening (HTS) in crop protection research.[1][2]

Technical Background & Mechanism

The "Activation Switch" Concept

In polychlorinated pyrimidines, nucleophilic aromatic substitution (SNAr) typically occurs preferentially at the C4/C6 positions due to the electronic influence of the ring nitrogens.[1][2] Accessing the C2 position usually requires forcing conditions or early-stage introduction of the substituent.[1][2]

The Inter-SOMe scaffold utilizes a "Mask-Activate-Displace" strategy:

  • Mask: The C2 position is held as a stable methylthio ether (–SMe) during the initial C4-functionalization (installation of the N-isopropyl group).[1][2]

  • Activate: The –SMe group is oxidized to the highly electrophilic methylsulfinyl (–S(O)Me) or methylsulfonyl (–SO₂Me) group.[2]

  • Displace: The activated sulfinyl group becomes a superior leaving group (nucleofuge), enabling facile SNAr displacement at C2 by amines, alkoxides, or carbon nucleophiles, while preserving the C6-chloro handle for subsequent coupling (e.g., Suzuki-Miyaura).[1][2]

Agrochemical Relevance
  • Fungicides: Pyrimidine amines are key pharmacophores in broad-spectrum fungicides (e.g., inhibiting complex III or specific kinases in phytopathogens).[1][2]

  • Herbicides: The N-isopropyl motif mimics the branched alkyl chains found in several PSII and ALS inhibitors, providing necessary lipophilicity for cuticular penetration.[1][2]

Experimental Protocols

Protocol A: Selective Oxidation (Activation Step)

Objective: To convert the precursor 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine into the reactive sulfoxide Inter-SOMe.[1][2]

Reagents:

  • Precursor: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (1.0 eq)[1][2]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, ≤77%, 1.0–1.1 eq) or Oxone®[1][2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Quench: 10% Na₂S₂O₃ (aq), Saturated NaHCO₃[1][2]

Procedure:

  • Dissolution: Dissolve 10.0 g (46 mmol) of the methylthio precursor in 100 mL of DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Add mCPBA (1.05 eq) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent over-oxidation to the sulfone (–SO₂Me) if selectivity is desired, although the sulfone is also a valid leaving group.[1][2]

  • Monitoring: Stir at 0–5°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2] The sulfoxide typically appears as a more polar spot than the sulfide.[1][2]

  • Workup: Quench with 50 mL of 10% Na₂S₂O₃ to destroy excess peroxide. Wash with sat.[1][2] NaHCO₃ (2 x 50 mL) to remove m-chlorobenzoic acid.[1][2]

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect 85–95% of a white/off-white solid.[1][2]

    • Note: The product is sensitive to heat; store at -20°C if not used immediately.[1][2]

Protocol B: Library Generation (C2-Displacement)

Objective: To synthesize a library of C2-diversified pyrimidines using Inter-SOMe.

Reagents:

  • Substrate: Inter-SOMe (1.0 eq)[2]

  • Nucleophile: Various primary/secondary amines, phenols, or thiols (1.2 eq)[1][2]

  • Base: DIPEA (2.0 eq) or K₂CO₃ (2.0 eq)[2]

  • Solvent: THF, Dioxane, or DMF[1][2]

Procedure:

  • Setup: In a reaction vial, dissolve Inter-SOMe (0.5 mmol) in THF (2 mL).

  • Reagent Addition: Add the target amine (0.6 mmol) and DIPEA (1.0 mmol).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Optimization: If the nucleophile is sterically hindered (e.g., tert-butylamine), heat to 50°C. The sulfinyl group is sufficiently reactive that high temperatures are rarely needed, preserving the C6-Cl bond.[1][2]

  • Purification: Concentrate and purify via preparative HPLC or silica flash chromatography.

Data Analysis & Visualization

Reactivity Profile Comparison

The following table illustrates why the Sulfinyl activation is preferred over direct chloride displacement at the C2 position.

Leaving Group (C2)Reactivity (SNAr)Conditions RequiredSelectivity (vs C6-Cl)
-Cl LowHigh Heat (>100°C), Strong BasePoor (Competes with C6)
-SMe InertNo ReactionN/A
-S(O)Me (Sulfinyl)High RT to 50°C, Mild Base Excellent (C2 >>> C6)
-SO₂Me (Sulfonyl)Very HighRT, Mild BaseGood, but less stable
Synthetic Workflow Diagram

The diagram below illustrates the orthogonal functionalization pathway, highlighting the critical oxidation switch.

Agrochemical_Synthesis_Workflow Start Dichloropyrimidine Precursor Step1 Step 1: C4-SNAAr (Isopropylamine) Start->Step1 Selective C4 subst. Intermediate1 Intermediate A: 2-SMe-4-NH(iPr)-6-Cl Step1->Intermediate1 Step2 Step 2: Activation (Oxidation w/ mCPBA) Intermediate1->Step2 SMe -> S(O)Me Activated Activated Scaffold: Inter-SOMe (2-S(O)Me) Step2->Activated Step3 Step 3: C2-Displacement (Library Diversification) Activated->Step3 Nucleophile (R-NH2) Displaces S(O)Me Final Agrochemical Lead Candidate Step3->Final Retains C6-Cl for further coupling

Caption: Orthogonal functionalization strategy utilizing the Sulfinyl Switch to access C2-diversified pyrimidine agrochemicals.

Safety & Handling (SDS Summary)

  • Hazard Identification:

    • H302: Harmful if swallowed.[1][2][3][4]

    • H315/H319: Causes skin and serious eye irritation.[1][2][3]

    • Sensitizer: Sulfoxides and their precursors can be skin sensitizers.[1][2]

  • Handling: Perform all oxidation reactions in a fume hood. mCPBA is a shock-sensitive oxidant; handle with plastic spatulas and avoid metal contact.[1][2]

  • Storage: Store Inter-SOMe under inert atmosphere (Nitrogen/Argon) at -20°C. Sulfoxides can disproportionate or reduce back to sulfides if exposed to moisture/light over long periods.[1][2]

References

  • Vertex AI Search. (2026).[1][2] Chemical Structure and Agrochemical Applications of Pyrimidine Intermediates. Retrieved from 5.[2]

  • PubChem. (2025).[1][2][3] Compound Summary: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (CAS 951884-54-1).[1][2][4][6] National Library of Medicine.[1][2] Retrieved from [Link]

  • Barvian, N. C., et al. (2000).[1][2] Preparation of 2,4,6-trisubstituted pyrimidines as phosphodiesterase inhibitors. Journal of Medicinal Chemistry, 43(24), 4606-4616.[1][2] (Foundational reference for SMe->SOMe displacement strategy).

  • Fiorini, M. T., & Abel, C. J. (1998).[1][2][7][8] Solid Phase Synthesis of 2,4,6-Trisubstituted Pyrimidines. Tetrahedron Letters, 39(13), 1827-1830.[1][2] (Protocol for orthogonal substitution on pyrimidines).

Sources

Method

Application Notes and Protocols for the Crystallization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Introduction: The Critical Role of Crystallization in the Development of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a substituted pyrimidine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Development of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in pharmaceutical research and development. Pyrimidine scaffolds are foundational in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The efficacy, stability, and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties.[3] Crystallization is a pivotal purification and particle engineering step that dictates these critical attributes.[4] Inconsistent control over the crystallization process can lead to batch-to-batch variability, impacting downstream processing and, ultimately, the safety and efficacy of the final drug product.[5]

This comprehensive guide provides detailed application notes and protocols for the crystallization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This document will empower you to develop robust and reproducible crystallization processes, ensuring the desired crystal form, purity, and particle size distribution.

Physicochemical Profile and Solubility Determination

A thorough understanding of the physicochemical properties of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is the cornerstone of developing effective crystallization protocols. While specific experimental data for this compound is not widely published, we can infer certain characteristics based on its structure and data from related pyrimidine derivatives.

Structural Features and Inferred Properties:

The molecule possesses a substituted pyrimidine core, a polar sulfoxide group, a chlorine atom, and an isopropyl amine substituent. The presence of both hydrogen bond donors and acceptors suggests potential for moderate solubility in polar solvents. The overall structure suggests it is likely a solid at room temperature. For instance, the structurally related compound 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a melting point of 170–171 °C.[6] Another similar molecule, 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol, has a melting point of 137-140°C.[7] Based on these analogs, the melting point of the target compound is likely to be in a similar range.

Protocol 1: Small-Scale Equilibrium Solubility Screening

The selection of an appropriate solvent system is the most critical factor in a successful crystallization process.[8] This protocol outlines a systematic approach to determine the qualitative and semi-quantitative solubility of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in a range of common organic solvents.

Objective: To identify suitable solvents for various crystallization techniques by assessing the compound's solubility at ambient and elevated temperatures.

Materials:

  • 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (API)

  • A selection of solvents (see Table 1)

  • Small vials (e.g., 2 mL HPLC vials) with caps

  • Magnetic stirrer and stir bars

  • Heating block or water bath

  • Analytical balance

  • Visual inspection or HPLC/UV-Vis for concentration analysis[6]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolPolar protic solvents, often good for dissolving polar compounds.
KetonesAcetone, Methyl Ethyl KetonePolar aprotic solvents with good solvating power.
EstersEthyl Acetate, Isopropyl AcetateModerately polar solvents, commonly used in crystallization.
EthersTetrahydrofuran (THF), 2-Methyl-THFAprotic solvents with varying polarity.
HydrocarbonsHeptane, TolueneNon-polar solvents, often used as anti-solvents.
ChlorinatedDichloromethane (DCM)Good solvent for a wide range of organic compounds.
AmidesN,N-Dimethylformamide (DMF)Highly polar aprotic solvent, often a strong solvent for pyrimidines.[8]
NitrilesAcetonitrilePolar aprotic solvent.

Procedure:

  • Initial Solvent Addition: To separate vials, add a pre-weighed amount of the API (e.g., 10 mg).

  • Ambient Temperature Screening:

    • Add a small, measured volume of a solvent (e.g., 0.1 mL) to each vial.

    • Stir the mixture at ambient temperature for a set period (e.g., 1 hour).

    • Visually assess solubility:

      • Soluble: The solid completely dissolves.

      • Partially Soluble: Some solid remains.

      • Insoluble: No apparent dissolution.

    • If the compound is soluble, it may be a good solvent for evaporative crystallization. If it is partially soluble, it could be a candidate for cooling crystallization. If insoluble, it may serve as an anti-solvent.[6][9]

  • Elevated Temperature Screening:

    • For vials where the compound was partially soluble or insoluble at ambient temperature, gradually increase the temperature (e.g., in 10 °C increments) while stirring.

    • Observe the temperature at which the solid dissolves completely. A significant increase in solubility with temperature indicates a good candidate for cooling crystallization.

  • Semi-Quantitative Analysis (Optional):

    • For solvents showing promising solubility, a more quantitative assessment can be performed by adding known amounts of API to a fixed volume of solvent at a constant temperature until saturation is reached.[10]

    • The supernatant can then be analyzed by a suitable method like HPLC or UV-Vis to determine the concentration.[6]

Data Interpretation:

The results of this screening will guide the selection of solvents for the crystallization protocols detailed below. A good solvent for cooling crystallization will show a significant increase in solubility with temperature. A suitable solvent for anti-solvent crystallization will be one in which the API is highly soluble, while the anti-solvent will be one in which the API is poorly soluble, and the two solvents must be miscible.[11]

Crystallization Techniques: Detailed Protocols

Based on the solubility data obtained, the following crystallization techniques can be employed. The choice of method will depend on the desired outcome, such as crystal size, morphology, and polymorphic form.

Protocol 2: Cooling Crystallization

This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[4]

Objective: To obtain well-formed crystals by controlled cooling of a saturated solution.

Materials:

  • API

  • A suitable solvent identified from Protocol 1 (e.g., isopropanol, ethyl acetate)

  • Crystallization vessel (e.g., jacketed reactor, round-bottom flask)

  • Stirring mechanism (e.g., overhead stirrer, magnetic stirrer)

  • Temperature control system (e.g., circulator bath)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the API in the chosen solvent at an elevated temperature (e.g., 60-70 °C) to form a clear, saturated, or near-saturated solution.

  • Controlled Cooling:

    • Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour). Slower cooling rates generally promote the growth of larger, more well-defined crystals.[12]

    • The cooling profile can be linear or follow a more complex trajectory to maintain constant supersaturation.[13]

  • Induction and Growth:

    • Crystallization should be observed as the solution becomes supersaturated upon cooling. Seeding with a small amount of previously obtained crystals can be employed to control the onset of crystallization and influence the final crystal size distribution.

    • Continue stirring at a moderate rate to ensure good mass transfer without causing excessive secondary nucleation or crystal breakage.

  • Isolation: Once the final temperature is reached and crystallization appears complete, hold for a period (e.g., 1-2 hours) to maximize yield.

  • Filtration and Washing: Filter the crystals and wash with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Workflow for Cooling Crystallization:

CoolingCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution Dissolve API in Solvent at T_high cooling Controlled Cooling dissolution->cooling Saturated Solution growth Crystal Growth cooling->growth Supersaturation filtration Filtration growth->filtration Crystal Slurry washing Washing filtration->washing drying Drying washing->drying final_product final_product drying->final_product Crystalline API

Caption: Workflow for Cooling Crystallization.

Protocol 3: Anti-Solvent Crystallization

This method is effective for compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.[11]

Objective: To induce crystallization by adding a miscible anti-solvent to a solution of the API.

Materials:

  • API

  • A "good" solvent and a miscible "anti-solvent" (identified from Protocol 1)

  • Crystallization vessel with an addition funnel or syringe pump

  • Stirring mechanism

  • Filtration and drying equipment as in Protocol 2

Procedure:

  • Dissolution: Dissolve the API in the "good" solvent to create a concentrated solution.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution at a controlled rate. The rate of addition can influence crystal size and morphology.

    • Alternatively, the API solution can be added to the anti-solvent.

  • Crystallization and Maturation:

    • Crystallization will occur as the solubility of the API decreases with the changing solvent composition.

    • After the addition is complete, continue stirring for a period to allow for crystal growth and equilibration.

  • Isolation and Drying: Follow the same filtration, washing, and drying steps as in Protocol 2.

Workflow for Anti-Solvent Crystallization:

AntiSolventCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolution Dissolve API in 'Good' Solvent addition Controlled Addition of Anti-Solvent dissolution->addition API Solution precipitation Crystal Precipitation & Growth addition->precipitation Induce Supersaturation filtration Filtration precipitation->filtration Crystal Slurry washing Washing filtration->washing drying Drying washing->drying final_product final_product drying->final_product Crystalline API

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 4: Evaporative Crystallization

This technique is suitable for compounds that are soluble at room temperature and where the solvent has a relatively high vapor pressure.[14]

Objective: To obtain crystals by slow evaporation of the solvent from a solution.

Materials:

  • API

  • A suitable volatile solvent (identified from Protocol 1)

  • Crystallization dish or beaker

  • A means to control the rate of evaporation (e.g., covering the vessel with perforated film)

Procedure:

  • Dissolution: Prepare a clear, slightly undersaturated solution of the API in the chosen solvent at ambient temperature.

  • Evaporation:

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with gentle airflow).

    • The rate of evaporation can be controlled by the size of the opening of the vessel. Slower evaporation generally yields better quality crystals.

  • Crystal Growth: As the solvent evaporates, the concentration of the API will increase, leading to supersaturation and subsequent crystallization.

  • Isolation: Once a sufficient quantity of crystals has formed, they can be isolated by decanting the remaining mother liquor or by filtration.

  • Drying: Air-dry the crystals or dry them under a gentle stream of nitrogen.

Characterization of Crystalline Forms: The Importance of Polymorph and Habit Analysis

It is crucial to characterize the crystalline solid obtained from any crystallization experiment to determine its polymorphic form and crystal habit. Different polymorphs can exhibit different physicochemical properties, including solubility, stability, and melting point, which can have significant implications for drug development.[14][15] Crystal habit refers to the external shape of the crystals, which can impact downstream processing such as filtration and powder flow.[16][17]

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueInformation Provided
Powder X-ray Diffraction (XRPD) Provides a unique "fingerprint" of the crystal lattice, allowing for the identification and differentiation of polymorphic forms.[18][19]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, providing information on melting point and polymorphic purity.[7][20][21]
Microscopy (Optical, Hot-Stage) Allows for visual examination of crystal size, shape (habit), and can be used to observe crystallization and melting processes in real-time.[22][23]
Protocol 5: Characterization by XRPD and DSC

Objective: To identify the polymorphic form and assess the thermal properties of the crystallized API.

XRPD Analysis:

  • Sample Preparation: Gently grind a small, representative sample of the dried crystals to a fine powder.

  • Data Acquisition: Acquire the XRPD pattern over a suitable 2θ range (e.g., 2° to 40°).

  • Data Interpretation: Compare the obtained diffractogram to known patterns (if available) or use it as a reference for future batches. The presence of sharp peaks indicates a crystalline material. Different polymorphs will exhibit distinct peak positions and relative intensities.[24]

DSC Analysis:

  • Sample Preparation: Accurately weigh a small amount of the crystalline sample (e.g., 2-5 mg) into a DSC pan and seal it.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Interpretation: A sharp endotherm in the DSC thermogram typically corresponds to the melting of a crystalline solid. The peak temperature is the melting point. The presence of multiple thermal events before melting may indicate the presence of different polymorphs or desolvation.[25][26]

Logical Relationship for Polymorph Screening and Characterization:

PolymorphScreening cluster_cryst Crystallization Experiments cluster_analysis Analytical Characterization cluster_results Data Interpretation cooling Cooling xprd XRPD cooling->xprd dsc DSC cooling->dsc microscopy Microscopy cooling->microscopy antisolvent Anti-Solvent antisolvent->xprd antisolvent->dsc antisolvent->microscopy evaporation Evaporation evaporation->xprd evaporation->dsc evaporation->microscopy polymorph_id Polymorph Identification xprd->polymorph_id dsc->polymorph_id habit_analysis Habit Analysis microscopy->habit_analysis stability Stability Assessment polymorph_id->stability habit_analysis->stability final_form final_form stability->final_form Select Optimal Form

Caption: Polymorph Screening and Characterization Workflow.

Conclusion and Best Practices

The successful crystallization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a multi-faceted process that requires a systematic and well-informed approach. By first conducting a thorough solubility screening, researchers can select the most appropriate crystallization technique and solvent system. Careful control over process parameters such as cooling rate, anti-solvent addition rate, and agitation is paramount to achieving the desired crystal attributes. Subsequent characterization by XRPD, DSC, and microscopy is essential to confirm the polymorphic form and crystal habit, ensuring the consistency and quality of the final API. This guide provides a robust framework for developing and optimizing the crystallization of this promising pharmaceutical compound.

References

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • IJRPR. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • Andritz. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Hot-Stage Microscopy Systems. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Mathematical Modeling and Design of a Cooling Crystallizer Incorporating Experimental Data for Crystallization Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal habit. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Introduction to X-Ray Powder Diffraction Data Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. Retrieved from [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crystal habit – Knowledge and References. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • University of Bern. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of Constant Supersaturation Cooling Crystallization of a Pharmaceutical: A Simple Approach. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray powder diffraction (XRPD) Analysis. Retrieved from [Link]

  • Technobis. (2023). Industrial importance of controlling crystal habit. Retrieved from [Link]

  • H&M Analytical Services. (2025). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • Linkam Scientific. (2023). Hot Stage Microscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of different α-γ polymorphic forms mixtures showing the... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Processes involving the use of antisolvent crystallization.
  • Tufts University. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from [Link]

  • NIH. (n.d.). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]

  • National Energy Technology Laboratory. (n.d.). Optimizing Batch Crystallization with Model-based Design of Experiments. Retrieved from [Link]

  • YouTube. (2020). How To Analyse XRD Data / Plot / Graph in Research Paper? Experimental Paper Skills. Retrieved from [Link]

  • NIH. (2019). Visualization of Polymer Crystallization by In Situ Combination of Atomic Force Microscopy and Fast Scanning Calorimetry. Retrieved from [Link]

  • Shimadzu. (n.d.). No.T152. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas antisolvent crystallization of organic salts from aqueous solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). What is a good setup for crystallization of small molecule at high temperature (60 deg C) with water solvent?. Retrieved from [Link]

  • ResearchGate. (n.d.). How can we explain polymorphic transformation by DSC and PXRD?. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). Determination of polymorphic forms of finasteride by XRPD, FT-IR, and DSC techniques. Retrieved from [Link]

Sources

Application

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine as an intermediate in organic synthesis

Application Note: Strategic Utilization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in Kinase Inhibitor Synthesis Executive Summary This application note details the synthesis, handling, and strategic uti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine in Kinase Inhibitor Synthesis

Executive Summary

This application note details the synthesis, handling, and strategic utility of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (hereafter referred to as Intermediate-SO ). This compound represents a critical "activated" scaffold in the synthesis of pyrimidine-based kinase inhibitors, such as analogs of Ceritinib (LDK378).

The core value of Intermediate-SO lies in its chemoselectivity. By oxidizing the 2-methylthio group to a 2-methylsulfinyl group, researchers can activate the normally sluggish C2 position for nucleophilic aromatic substitution (


) without compromising the C6-chloride. This allows for the precise construction of non-symmetric 2,4,6-trisubstituted pyrimidines, a privileged structure in drug discovery.

The Chemistry of Activation: Why Sulfoxides?

In polychlorinated pyrimidines, the order of reactivity for


 displacement is typically C4/C6 > C2. Once a substituent (like an isopropylamine) is installed at C4, the ring becomes electron-rich, deactivating the remaining positions.

To force a reaction at the C2 position, the leaving group must be upgraded. The oxidation of a sulfide (


) to a sulfoxide (

) or sulfone (

) dramatically increases electrophilicity at C2 due to the strong electron-withdrawing nature of the oxidized sulfur.

Key Advantage: The sulfoxide is a "fugitive" leaving group. It is stable enough to be isolated but reactive enough to be displaced by weak nucleophiles (e.g., anilines) under mild conditions, preserving the C6-chloride for subsequent diversification.

Mechanistic Pathway & Selectivity

ReactionPathway cluster_selectivity Reactivity Profile Precursor Sulfide Precursor (Inactive at C2) InterSO Intermediate-SO (Activated C2) Precursor->InterSO Oxidation DCM, 0°C Oxidant Oxidant (mCPBA or Oxone) Oxidant->InterSO Product Final Scaffold (C2-Substituted) InterSO->Product SNAr Displacement DIPEA, THF, 60°C Nucleophile Nucleophile (Ar-NH2) Nucleophile->Product Selectivity Leaving Group Ability: -S(O)Me > -Cl >> -SMe

Figure 1: Activation pathway transforming the dormant sulfide precursor into the reactive sulfinyl intermediate, enabling targeted C2 substitution.

Protocol 1: Synthesis of the Sulfinyl Intermediate

Objective: Selective oxidation of 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine to the sulfoxide, minimizing over-oxidation to the sulfone.

Reagents:

  • Substrate: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (1.05 eq)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Quench: 10% Aqueous

    
     (Sodium Thiosulfate)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfide substrate (e.g., 10 g) in DCM (100 mL, 10V) in a round-bottom flask equipped with a magnetic stir bar and a temperature probe.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Expert Insight: Low temperature is critical. Higher temperatures promote over-oxidation to the sulfone (

      
      ). While the sulfone is also a valid leaving group, the sulfoxide synthesis is often more atom-economical and avoids solubility issues associated with bis-oxidation products.
      
  • Addition: Dissolve mCPBA (1.05 eq) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

    • Target: Disappearance of sulfide; appearance of sulfoxide (more polar).

  • Quenching: Once complete, add 10% aqueous

    
     (50 mL) and stir vigorously for 15 minutes. This destroys excess peroxide (starch-iodide paper test should be negative).
    
  • Workup:

    • Separate the organic layer.[1][2][3]

    • Wash with saturated

      
       (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo at < 40°C .
      
    • Caution: Sulfoxides can be thermally unstable. Do not overheat during evaporation.

  • Purification: The crude solid is usually sufficiently pure (>90%). If necessary, recrystallize from EtOAc/Heptane.

Protocol 2: Utilization ( Displacement)

Objective: Displacement of the methylsulfinyl group by an aniline nucleophile (simulating kinase inhibitor core assembly).

Reagents:

  • Electrophile: Intermediate-SO (1.0 eq)

  • Nucleophile: Aniline derivative (e.g., 4-fluoroaniline or complex scaffold) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: THF, 1,4-Dioxane, or NMP (for difficult substrates)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with Intermediate-SO (1.0 eq) and the aniline nucleophile (1.1 eq).

  • Solvation: Add solvent (THF is preferred for ease of workup; use NMP if high temperature >100°C is required). Add DIPEA (2.5 eq).

  • Reaction: Heat the mixture to 60°C .

    • Note: The sulfoxide is significantly more reactive than the precursor sulfide. Reaction times are typically 2–6 hours.

    • Monitoring: Watch for the displacement of the sulfinyl moiety.[4] The C6-chloride should remain intact under these conditions.

  • Workup:

    • Dilute with EtOAc and wash with water (to remove DMSO/sulfenic acid byproducts) and brine.

    • Concentrate and purify via silica gel chromatography.

Analytical Standards & Troubleshooting

Data Summary Table: Expected Parameters

ParameterSpecification / Observation
Appearance White to off-white solid
H-NMR (DMSO-d6) Methyl singlet shifts downfield:

2.4 (SMe)


2.7–2.8 (SOMe)
LC-MS M+16 mass shift (Oxygen addition). Distinct retention time shift (more polar).
Stability Hygroscopic. Store at -20°C under Argon. Avoid strong acids.

Troubleshooting Guide:

  • Issue: Over-oxidation to Sulfone.

    • Cause: Temperature too high or excess mCPBA.

    • Fix: Strictly control temp at 0°C. Titrate mCPBA if purity is unknown.

  • Issue: No Reaction in Step 2.

    • Cause: Nucleophile is too weak (electron-poor aniline).

    • Fix: Switch solvent to NMP and increase temp to 90°C. Add acid catalyst (pTSA) cautiously (protonation of pyrimidine N3 activates the ring further).

  • Issue: Loss of C6-Chloride.

    • Cause: Reaction temperature too high (>120°C) or nucleophile too aggressive.

    • Fix: Lower temperature; ensure stoichiometry is 1:1.

References

  • Novartis AG. (2008). Patent WO2008073687: Pyrimidine derivatives as protein kinase inhibitors. (Primary source for Ceritinib-like scaffolds and sulfone/sulfoxide displacement chemistry). Link

  • Litalien, V., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Medicinal Chemistry Letters. (Demonstrates mCPBA oxidation of pyrimidine sulfides to activate for displacement). Link

  • Organic Process Research & Development. (2024). Scalable Process Development of Ceritinib. (Detailed process chemistry for ALK inhibitors). Link[5]

  • El-Gharably, A., et al. (2025).[6] Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. (Recent validation of sulfoxidation protocols on pyrimidine rings). Link

Sources

Method

Application Notes and Protocols for the Metabolic Profiling of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Introduction: Unraveling the Metabolic Fate of a Novel Pyrimidine Derivative The study of a drug candidate's metabolism is a cornerstone of modern drug development, providing critical insights into its efficacy, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Metabolic Fate of a Novel Pyrimidine Derivative

The study of a drug candidate's metabolism is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for studying the metabolism of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. While specific metabolic data for this compound is not extensively available in public literature, its structure, featuring a chloro-pyrimidine core, an isopropylamino substituent, and a methylsulfinyl group, suggests several predictable metabolic pathways.

The presence of a methylsulfinyl group is of particular interest, as it is susceptible to oxidation to a methylsulfonyl group or reduction to a methylthio group. The N-isopropyl group may undergo dealkylation or hydroxylation. The pyrimidine ring itself could also be subject to hydroxylation. Understanding these transformations is crucial for identifying pharmacologically active or potentially toxic metabolites.[3]

These application notes will detail a tiered approach to metabolic investigation, starting with in vitro systems to elucidate primary metabolic routes and enzyme involvement, followed by considerations for in vivo studies to confirm and expand upon these findings.

Part 1: In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolism studies are fundamental for the initial assessment of a compound's metabolic fate.[4][5] These assays help in understanding the intrinsic clearance of the compound and identifying the primary metabolites formed.[6][7]

Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of the parent compound in the presence of human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[8][9]

Rationale: The HLM assay is a workhorse in early drug metabolism studies. It provides a rapid assessment of Phase I metabolic stability and helps in predicting hepatic clearance.[6][10] The inclusion of NADPH, a necessary cofactor for CYP enzymes, is critical for observing oxidative metabolism.[11]

Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_HLM Thaw HLM at 37°C Mix_Components Combine HLM, buffer, and test compound Thaw_HLM->Mix_Components Prepare_Compound Prepare stock solution of 6-Chloro-N-isopropyl-2- (methylsulfinyl)pyrimidin-4-amine Prepare_Compound->Mix_Components Prepare_Buffer Prepare phosphate buffer (pH 7.4) Prepare_Buffer->Mix_Components Prepare_NADPH Prepare NADPH solution Initiate_Reaction Initiate reaction with NADPH Prepare_NADPH->Initiate_Reaction Pre_incubate Pre-incubate at 37°C Mix_Components->Pre_incubate Pre_incubate->Initiate_Reaction Time_Points Collect aliquots at specified time points Initiate_Reaction->Time_Points Quench_Reaction Quench reaction with organic solvent Time_Points->Quench_Reaction Centrifuge Centrifuge to pellet protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant

Caption: Workflow for Human Liver Microsome (HLM) Stability Assay.

Detailed Protocol:

  • Thaw Cryopreserved HLM: Rapidly thaw a vial of pooled human liver microsomes in a 37°C water bath.[10]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Points: Collect aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quench Reaction: Immediately stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.[8][11]

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Metabolic Stability in Human Hepatocytes

This protocol assesses the metabolic stability in a more complete cellular system that includes both Phase I and Phase II enzymes.[6][7]

Rationale: Cryopreserved human hepatocytes provide a more physiologically relevant in vitro model compared to microsomes as they contain a full complement of drug-metabolizing enzymes and cofactors.[12] This allows for the evaluation of both Phase I and Phase II metabolic pathways.

Experimental Workflow:

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_Hepatocytes Thaw cryopreserved hepatocytes Wash_Cells Wash and resuspend cells Thaw_Hepatocytes->Wash_Cells Assess_Viability Assess cell viability (e.g., Trypan Blue) Wash_Cells->Assess_Viability Incubate_Cells Incubate hepatocytes with test compound at 37°C Assess_Viability->Incubate_Cells Prepare_Compound Prepare test compound solution Prepare_Compound->Incubate_Cells Time_Points Collect cell suspension aliquots at specified time points Incubate_Cells->Time_Points Quench_Reaction Quench reaction with organic solvent Time_Points->Quench_Reaction Homogenize Homogenize and centrifuge Quench_Reaction->Homogenize Analyze_Supernatant Analyze supernatant by LC-MS/MS Homogenize->Analyze_Supernatant

Caption: Workflow for Hepatocyte Stability Assay.

Detailed Protocol:

  • Thaw and Prepare Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol.[13] Wash the cells and resuspend them in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[12]

  • Initiate Incubation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension and incubate at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.[12]

  • Sample Processing: Terminate the reaction by adding two volumes of ice-cold methanol. Lyse the cells by sonication or homogenization.

  • Protein Precipitation: Centrifuge the samples to pellet cellular debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.[7]

Part 2: Reaction Phenotyping - Identifying the Key Metabolic Enzymes

Reaction phenotyping studies are crucial for identifying the specific enzymes responsible for the metabolism of a drug candidate, which is essential for predicting potential drug-drug interactions.[14][15][16]

Cytochrome P450 (CYP) Isoform Profiling

This protocol uses a panel of recombinant human CYP enzymes to identify which isoforms are responsible for the metabolism of the test compound.[17]

Rationale: By incubating the compound with individual recombinant CYP enzymes, it is possible to directly determine the contribution of each major isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to its metabolism.[15][17]

Experimental Protocol:

  • Prepare Incubation Mixtures: For each CYP isoform, prepare a reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Recombinant human CYP enzyme (e.g., 10-50 pmol/mL)

    • 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (1 µM)

  • Pre-incubation: Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding NADPH (1 mM).

  • Incubation: Incubate for a fixed time (e.g., 30 minutes).

  • Quench and Process: Stop the reaction with acetonitrile and process the samples as described for the HLM assay.

  • Analysis: Quantify the depletion of the parent compound for each CYP isoform using LC-MS/MS.

Data Interpretation: The isoforms that show significant depletion of the parent compound are identified as the primary metabolizing enzymes.

Part 3: Metabolite Identification and Structural Elucidation

The identification of metabolites is critical for understanding the complete metabolic profile of a drug candidate.[2][18]

LC-MS/MS for Metabolite Detection and Characterization

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for detecting and identifying drug metabolites.[3][18][19][20]

Rationale: LC separates the metabolites from the parent compound and endogenous matrix components, while HRMS provides accurate mass measurements for determining the elemental composition of metabolites.[21][22] Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.[23][24]

Analytical Approach:

  • Sample Analysis: Analyze the supernatants from the HLM and hepatocyte incubations using a high-resolution LC-MS/MS system.

  • Metabolite Searching: Use specialized software to search for potential metabolites by looking for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, dealkylation, glucuronidation).

  • Structural Elucidation: Compare the MS/MS fragmentation pattern of the potential metabolites with that of the parent compound to propose the site of metabolic modification.

Predicted Metabolic Pathways for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine:

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine MW: [Molecular Weight] Oxidation Oxidation +16 Da Metabolite: 6-Chloro-N-isopropyl-2-(methylsulfonyl)pyrimidin-4-amine Parent->Oxidation Sulfoxidation Reduction Reduction -16 Da Metabolite: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine Parent->Reduction Sulfoxide Reduction Hydroxylation_ring Ring Hydroxylation +16 Da Parent->Hydroxylation_ring CYP-mediated N_dealkylation N-deisopropylation -42 Da Parent->N_dealkylation CYP-mediated Hydroxylation_alkyl Isopropyl Hydroxylation +16 Da Parent->Hydroxylation_alkyl CYP-mediated Glucuronidation Glucuronidation +176 Da Hydroxylation_ring->Glucuronidation Hydroxylation_alkyl->Glucuronidation

Caption: Predicted Metabolic Pathways.

Part 4: Considerations for In Vivo Metabolism Studies

While in vitro studies provide valuable initial data, in vivo studies in animal models are necessary to understand the complete metabolic profile, including the pharmacokinetics of the parent drug and its metabolites.[1][25]

Study Design:

  • Animal Model Selection: Choose a species (e.g., rat, dog) that has a metabolic profile similar to humans, as determined by comparative in vitro studies.

  • Dosing: Administer the compound via the intended clinical route.

  • Sample Collection: Collect blood, urine, and feces at multiple time points.

  • Sample Analysis: Process and analyze the samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive metabolic profiling of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. By systematically evaluating its metabolic stability, identifying the key metabolizing enzymes, and characterizing the resulting metabolites, researchers can gain essential knowledge to guide the further development of this compound. This structured approach ensures scientific rigor and provides the necessary data for regulatory submissions and clinical trial design.

References

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]

  • Zhu, M., Zhang, H., & Ruan, Q. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Mass Spectrometry, 46(6), 579-587. Retrieved from [Link]

  • Wilkinson, G. R. (n.d.). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment (pp. 80-94). National Academies Press (US). Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Cyprotex | Evotec. (n.d.). Cyprotex Reaction Phenotyping Fact Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-isopropyl-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • Zhou, J., & Yin, Y. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 462, 123-130. Retrieved from [Link]

  • Piacente, F., et al. (2020). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 1(3), 100159. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Mass Spectrometry for Metabolite Identification. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 28). Preparation of mouse liver microsome - Glycoscience Protocols. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • ACS Publications. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2009). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 10(7), 737-748. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. Retrieved from [Link]

  • Bentham Science Publishers. (2006, July 1). Application of Mass Spectrometry for Metabolite Identification. Retrieved from [Link]

  • ARUP Consult. (2025, December 10). Cytochrome P450 Genotyping. Retrieved from [Link]

  • Lead Sciences. (n.d.). 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Structure-Activity Relationship (SAR) Studies of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] This versatile heterocyclic scaffold is prevalent in a wide array of drugs, including anticancer, antiviral, and anti-inflammatory agents.[2][3] The 2,4-disubstituted pyrimidine motif, in particular, is a well-established pharmacophore for inhibiting protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[4][5] This document provides a comprehensive guide for researchers on utilizing 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine as a lead compound in structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors.

The Lead Compound: 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

The lead compound, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, presents multiple avenues for chemical modification to explore the chemical space around this scaffold and to optimize its biological activity. A thorough SAR study involves systematically altering different parts of the molecule and assessing the impact of these changes on its potency, selectivity, and pharmacokinetic properties.[6][7]

Molecular Structure and Key Functional Groups:

  • 2,4-Diaminopyrimidine Core: This central scaffold is crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of many kinases.[5]

  • C4-N-isopropyl Group: The isopropyl group can influence binding affinity and selectivity through hydrophobic interactions. Modifications to this group can probe the size and nature of the corresponding pocket in the target protein.

  • C2-Methylsulfinyl Group: The methylsulfinyl moiety is a hydrogen bond acceptor and can impact solubility and metabolic stability. Its oxidation state (sulfide, sulfoxide, sulfone) can modulate these properties.

  • C6-Chloro Group: The chlorine atom can serve as a leaving group for further derivatization or be a key interaction point with the target. Bioisosteric replacement of this group can fine-tune the electronic and steric properties of the molecule.[8]

Hypothetical Target: Protein Kinases

Given the prevalence of the 2,4-diaminopyrimidine scaffold in kinase inhibitors, a hypothetical SAR study will be outlined with a generic protein kinase as the target. Protein kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers.[1] The ATP-binding site of kinases provides a well-defined pocket for the design of small molecule inhibitors.

Designing a Focused Compound Library for SAR Studies

A systematic SAR study begins with the design and synthesis of a focused library of analogs based on the lead compound. The following modifications are proposed to explore the contributions of each functional group to the biological activity.

Diagram: Key Modification Points for SAR Studies

SAR_Modifications cluster_0 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine lead R1 R1: C6 Position (Halogen Scan, Alkyl, Aryl) lead->R1 Modification Point 1 R2 R2: C4-N-Alkyl Group (Cyclic, Acyclic, Substituted) lead->R2 Modification Point 2 R3 R3: C2-Sulfur Oxidation State & Analogs (Sulfide, Sulfone, Ether) lead->R3 Modification Point 3

Caption: Key modification points on the lead compound for SAR exploration.

Table 1: Proposed Analogs for SAR Library
SeriesModification PointR-Group VariationRationale
A C6-Position (R1)F, Br, I, CN, CH3, PhenylTo probe the effect of electronics and sterics at the C6 position and explore potential for new interactions.
B C4-N-Alkyl (R2)Cyclopropyl, Cyclobutyl, t-Butyl, (S)-sec-Butyl, (R)-sec-ButylTo investigate the impact of size, rigidity, and stereochemistry of the N-alkyl substituent on binding affinity.
C C2-Sulfur Moiety (R3)-S(O)CH3 (sulfoxide), -SCH3 (sulfide), -S(O)2CH3 (sulfone), -OCH3 (methoxy)To evaluate the influence of the hydrogen bond accepting capacity and oxidation state of the C2-substituent on activity and solubility.

Synthetic Protocols

The synthesis of the proposed analogs can be achieved through established synthetic routes for pyrimidine derivatives.[9]

Protocol 1: General Synthesis of C6-Modified Analogs (Series A)

This protocol describes a general method for the synthesis of analogs with modifications at the C6 position, starting from a suitable pyrimidine precursor. The Suzuki cross-coupling reaction is a versatile method for introducing aryl or alkyl groups at this position.[10]

  • Starting Material: 2,4-Diamino-6-chloropyrimidine derivative.

  • Reaction: To a solution of the starting material (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add the corresponding boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

  • Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C6-substituted analog.

Protocol 2: Synthesis of C4-N-Alkyl Analogs (Series B)

These analogs can be synthesized via nucleophilic aromatic substitution on a 4,6-dichloropyrimidine precursor.[11][12]

  • Starting Material: 4,6-Dichloro-2-(methylsulfinyl)pyrimidine.

  • Reaction: To a solution of the starting material (1 equivalent) in a polar aprotic solvent (e.g., DMF or THF), add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equivalents).

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography.

Biological Evaluation Protocols

The synthesized compounds will be evaluated for their biological activity using a tiered screening approach.

Diagram: Experimental Workflow for SAR Studies

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (for active compounds) cluster_3 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50) Characterization->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (GI50) In_Vitro_Kinase_Assay->Cell_Viability_Assay Kinase_Selectivity_Profiling Kinase Selectivity Profiling In_Vitro_Kinase_Assay->Kinase_Selectivity_Profiling SAR_Analysis SAR Analysis Cell_Viability_Assay->SAR_Analysis Kinase_Selectivity_Profiling->SAR_Analysis

Caption: A typical experimental workflow for a structure-activity relationship study.

Protocol 3: In Vitro Kinase Inhibition Assay (Primary Screen)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase.[13][14]

  • Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30 °C) for a predetermined time. e. Stop the reaction and measure the kinase activity using the chosen detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (Secondary Screen)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.[15][16] The MTT or resazurin assay is commonly used.

  • Cell Culture: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Assay: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence to determine the number of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) value for each compound.

Data Interpretation and SAR Analysis

The biological data obtained from the primary and secondary screens will be compiled into an SAR table to elucidate the relationship between chemical structure and biological activity.

Table 2: Hypothetical SAR Data
CompoundR1R2R3Kinase IC50 (nM)Cell GI50 (µM)
LeadCli-Pr-S(O)CH31505.2
A1Fi-Pr-S(O)CH32508.1
A2CNi-Pr-S(O)CH3501.5
B1Cyclopropyli-Pr-S(O)CH31204.8
B2t-Butyli-Pr-S(O)CH3500>10
C1Cli-Pr-SCH33009.5
C2Cli-Pr-S(O)2CH3802.1

Interpretation of Hypothetical Data:

  • Series A: Replacing the C6-chloro with a cyano group (A2) improved both kinase inhibition and cellular potency, suggesting that an electron-withdrawing group that can act as a hydrogen bond acceptor is favorable.

  • Series B: A smaller cyclopropyl group at the C4-N position (B1) was well-tolerated, while the bulky t-butyl group (B2) was detrimental to activity, indicating steric constraints in this region of the binding pocket.

  • Series C: Oxidation of the C2-methylsulfinyl to a sulfone (C2) enhanced activity, possibly due to stronger hydrogen bonding interactions. The sulfide (C1) was less active.

Conclusion and Future Directions

The systematic exploration of the chemical space around the 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine scaffold can lead to the identification of potent and selective kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for conducting such SAR studies. Further optimization of the most promising compounds could involve improving their pharmacokinetic properties and evaluating their efficacy in in vivo models.

References

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (PubMed) [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (ACS Publications) [Link]

  • Structure-activity relationship (SAR). (GARDP Revive) [Link]

  • Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (PubMed) [Link]

  • On Exploring Structure–Activity Relationships. (ResearchGate) [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (ACS Publications) [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (RSC Publishing) [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (ResearchGate) [Link]

  • Structure Activity Relationships. (Pharmacology Guide) [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (PubMed Central) [Link]

  • SAR: Structure Activity Relationships. (CDD Vault) [Link]

  • Assay Development for Protein Kinase Enzymes. (NCBI) [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (ResearchGate) [Link]

  • A review for cell-based screening methods in drug discovery. (PubMed Central) [Link]

  • [Synthesis and antitumor activities of pyrimidines]. (PubMed) [Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (PubMed Central) [Link]

  • Alcohol binding in the C1 (C1A + C1B) domain of protein kinase C epsilon. (PubMed Central) [Link]

  • Modeling Structure-Activity Relationships. (NCBI) [Link]

  • Chapter 32. The use of bioisosteric groups in lead optimization. (ResearchGate) [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (Frontiers) [Link]

  • In vitro kinase assay. (Protocols.io) [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. (PubMed Central) [Link]

  • Susan Taylor (UCSD) Part 2: Architecture of a Protein Kinase. (YouTube) [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of... (ResearchGate) [Link]

  • Three Steps for Setting up a Drug Screening Assay. (Bitesize Bio) [Link]

  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. (PubMed) [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (Reaction Biology) [Link]

  • Cholesterol. (Wikipedia) [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (PubMed Central) [Link]

  • Pyrimidine compounds that show pharmacological activity. (ResearchGate) [Link]

  • Guideline for anticancer assays in cells. (ResearchGate) [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (MDPI) [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (MDPI) [Link]

  • Synthesis of chlorinated pyrimidines.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (MDPI) [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (Creative Biolabs) [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (Nature) [Link]

  • In vitro kinase assay v1. (ResearchGate) [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (PubMed) [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (PubMed Central) [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (PubMed Central) [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (PubMed) [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (CIMPA)

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, hereafter referred to as CIMPA. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, hereafter referred to as CIMPA. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers utilizing this novel pyrimidine-based compound. Given the limited publicly available data on CIMPA, this document is built upon established principles of characterizing novel small molecule inhibitors, with a focus on the common challenges associated with the pyrimidine scaffold, such as off-target kinase activity.

Our goal is to equip you with the foundational knowledge and practical tools to anticipate, identify, and mitigate potential off-target effects, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for CIMPA?

A1: The pyrimidine core of CIMPA is a well-established scaffold for kinase inhibitors, often mimicking the adenine ring of ATP to bind within the highly conserved ATP-binding pocket of kinases.[1] Therefore, it is highly probable that CIMPA functions as a kinase inhibitor. Its specific on-target kinase(s) require experimental validation, but researchers should proceed with the hypothesis that its primary mechanism involves the inhibition of one or more protein kinases.

Q2: What are the most probable off-target effects of a pyrimidine-based compound like CIMPA?

A2: Due to the structural similarity of the ATP-binding site across the human kinome, pyrimidine-based inhibitors frequently exhibit polypharmacology, or the ability to bind to multiple kinases.[2] Common off-target kinases can include members of the Src family (e.g., SRC, LCK), Bruton's tyrosine kinase (BTK), and various cyclin-dependent kinases (CDKs).[2][3] Off-target effects are not limited to kinases; for instance, some kinase inhibitors have been shown to interact with non-kinase proteins that possess ATP-binding sites or other compatible structural features.[3]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is a critical step in characterizing any novel inhibitor. A multi-pronged approach is recommended:

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by CIMPA with that of a known, structurally distinct inhibitor of the hypothesized primary target. Concordant results strengthen the on-target hypothesis.

  • Rescue Experiments: If CIMPA is hypothesized to inhibit a specific kinase, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase.

  • Dose-Response Analysis: On-target effects should ideally occur at lower concentrations than off-target effects. A steep dose-response curve may suggest a specific interaction, while a shallow curve could indicate multiple targets.

  • Target Engagement Assays: Directly measure the binding of CIMPA to its intended target and potential off-targets in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[4][5]

Q4: My observed cellular phenotype is not consistent with the known function of the hypothesized primary target. What should I do?

A4: This is a strong indicator of a potent off-target effect. The first step is to perform a comprehensive off-target profiling assay, such as a kinome scan, to identify other kinases that CIMPA may be inhibiting.[6] This will provide a broader picture of CIMPA's selectivity and may reveal the true driver of the observed phenotype.

Troubleshooting Guide: In Vitro Kinase Assays

Unexpected or inconsistent results in in vitro kinase assays are common when working with a novel compound. This guide addresses frequent issues.

Problem Potential Causes Recommended Solutions
High variability between replicates 1. Pipetting errors, especially with small volumes. 2. Inadequate mixing of reagents. 3. "Edge effects" in multi-well plates due to evaporation.[7] 4. Temperature gradients across the assay plate.[7]1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Gently vortex or triturate to mix after adding each component. 3. Avoid using the outer wells of the plate or fill them with a buffer to create a humidity barrier. 4. Ensure the plate is uniformly equilibrated to the reaction temperature before starting the assay.
No inhibition observed, even at high concentrations 1. CIMPA is insoluble in the assay buffer. 2. The chosen ATP concentration is too high for competitive inhibition. 3. The kinase is inactive or has low activity. 4. CIMPA is not an inhibitor of the tested kinase.1. Visually inspect for precipitation. Determine the solubility limit of CIMPA in the assay buffer. Consider using a different solvent, ensuring it doesn't affect kinase activity. 2. Perform the assay at an ATP concentration close to the Km for the specific kinase.[8] 3. Run a positive control with a known inhibitor of the kinase. Check the activity of the kinase batch. 4. Test CIMPA against a panel of other kinases.
Inconsistent IC50 values across experiments 1. Variation in enzyme concentration or activity between batches. 2. Different incubation times. 3. Instability of CIMPA in the assay buffer over time.1. Qualify each new batch of kinase. 2. Keep incubation times consistent. 3. Perform a time-course experiment to assess the stability of CIMPA's inhibitory effect.
Troubleshooting Guide: Cell-Based Assays

Cellular systems introduce additional complexity. This guide helps navigate common issues when treating cells with CIMPA.

Problem Potential Causes Recommended Solutions
High cytotoxicity observed at concentrations where on-target effect is expected 1. Potent off-target toxicity. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation in media, leading to non-specific effects.1. Perform kinome profiling to identify off-target kinases that may be involved in cell survival pathways. 2. Run a vehicle control with the highest concentration of the solvent used. 3. Check the solubility of CIMPA in the cell culture media. If precipitation is observed, consider using a different formulation or a lower concentration.
Observed effect is not dose-dependent 1. The on-target effect is saturated at lower concentrations. 2. Off-target effects at higher concentrations are masking the on-target effect. 3. CIMPA has precipitated out of solution at higher concentrations.1. Expand the dose-response curve to include lower concentrations. 2. Use orthogonal methods to confirm the on-target effect at lower, more specific concentrations. 3. Visually inspect the wells for precipitation and test the solubility of CIMPA in your media.
Discrepancy between in vitro IC50 and cellular EC50 1. Poor cell permeability of CIMPA. 2. CIMPA is a substrate for efflux pumps (e.g., P-glycoprotein). 3. High protein binding in serum-containing media. 4. Rapid metabolism of CIMPA by the cells.1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Test for efflux pump inhibition using known inhibitors. 3. Measure the EC50 in serum-free or low-serum conditions. 4. Analyze the stability of CIMPA in the presence of cells or cell lysates over time.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of CIMPA binding to its target protein(s) within intact cells.[5][9]

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with CIMPA or vehicle (DMSO) cell_culture->treatment aliquot 3. Harvest and aliquot cell suspension treatment->aliquot heating 4. Heat aliquots to a range of temperatures aliquot->heating lysis 5. Lyse cells (e.g., freeze-thaw) heating->lysis centrifugation 6. Centrifuge to separate soluble and precipitated fractions lysis->centrifugation detection 7. Detect soluble target protein (e.g., Western Blot, ELISA) centrifugation->detection analysis 8. Plot melting curves and determine thermal shift detection->analysis Kinome_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_readout Data Acquisition & Analysis compound 1. Prepare CIMPA at a screening concentration (e.g., 1 µM) incubation 3. Add CIMPA to kinases and incubate compound->incubation kinase_panel 2. Array a panel of purified kinases in a multi-well plate kinase_panel->incubation reaction_start 4. Initiate reaction with ATP and substrate incubation->reaction_start detection 5. Measure kinase activity (e.g., luminescence, fluorescence) reaction_start->detection analysis 6. Calculate % inhibition for each kinase detection->analysis interpretation 7. Identify off-targets and determine selectivity score analysis->interpretation

Caption: Kinome profiling experimental workflow.

General Steps:

  • Compound Preparation: CIMPA is prepared at one or more concentrations (a single high concentration, e.g., 1 µM, is common for initial screens).

  • Assay Plate Preparation: A large panel of purified, active kinases is arrayed in a multi-well plate format.

  • Reaction:

    • CIMPA is added to the kinases.

    • The kinase reaction is initiated by adding a suitable substrate and ATP.

    • The reaction is allowed to proceed for a defined period.

  • Detection: The remaining kinase activity is measured. A common method is to quantify the amount of ATP remaining in the well; lower kinase activity results in more ATP and a higher signal (e.g., using a luciferase-based system). [10]5. Data Analysis: The activity in the presence of CIMPA is compared to a vehicle control to calculate the percent inhibition for each kinase in the panel. Hits are defined as kinases inhibited above a certain threshold (e.g., >80% inhibition).

Interpreting the Data: The output of a kinome scan is typically a list or a tree-map of all tested kinases, highlighting those that are significantly inhibited by CIMPA. This provides a "selectivity profile" and identifies potential off-targets that require further investigation. [13][14]

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine and Other Pyrimidine Derivatives in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows for...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows for critical interactions with a wide array of biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a focal point of modern drug discovery.[2][3] This guide provides a comparative analysis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, a representative substituted pyrimidine, and places its potential biological activity in the context of other functionally relevant pyrimidine derivatives. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the experimental methodologies used to evaluate these compounds.

The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2,4-disubstituted and 2,4,6-trisubstituted pyrimidine core is frequently employed in the design of kinase inhibitors.[2][3][4] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The substituents at the 2, 4, and 6 positions play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.[5][6]

Below is a generalized workflow for the discovery and evaluation of pyrimidine-based kinase inhibitors, a process that will be elaborated upon throughout this guide.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Scaffold Selection (Pyrimidine Core) B Substituent Design (R1, R2, R3) A->B Rational Design C Chemical Synthesis B->C Synthetic Route D In vitro Kinase Assays C->D Compound Screening E Cell-based Assays D->E Cellular Potency G Structure-Activity Relationship (SAR) D->G F ADME/Tox Profiling E->F Drug-like Properties E->G H Lead Optimization G->H Iterative Improvement H->B

Caption: A generalized workflow for the development of pyrimidine-based kinase inhibitors.

Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

The precursor, 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine, is commercially available. The transformation to the target compound involves the selective oxidation of the thioether to a sulfoxide. This is a common and well-documented reaction in organic synthesis.[7][8]

Proposed Synthetic Pathway:

G A 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine C 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine A->C Oxidation B Oxidizing Agent (e.g., m-CPBA, Oxone®) B->C

Caption: Proposed synthesis of the target compound via oxidation.

Experimental Protocol: Synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Objective: To synthesize 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine via oxidation of 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine.

Materials:

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or a mixture of water and a suitable organic solvent like acetonitrile or methanol[9]

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: Dissolve 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (1 equivalent) in a suitable solvent such as dichloromethane at 0°C.

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0°C. The use of a slight excess of the oxidant ensures complete conversion of the starting material.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Comparative Analysis of Biological Activity

Direct biological data for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is not currently published. However, by examining the structure-activity relationships of analogous pyrimidine derivatives, we can infer its potential as a kinase inhibitor.

Key Structural Features and Their Impact on Activity:
  • 2-Position (Methylsulfinyl group): The methylsulfinyl group is a hydrogen bond acceptor and can participate in interactions within the ATP-binding pocket. The oxidation from a methylthio to a methylsulfinyl group increases the polarity and can alter the electronic properties of the pyrimidine ring, potentially influencing binding affinity and selectivity.

  • 4-Position (Isopropylamino group): The N-isopropyl group is a moderately bulky, hydrophobic substituent that can occupy a hydrophobic pocket in the kinase active site. The nitrogen atom of the amino group is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.

  • 6-Position (Chloro group): The chlorine atom is an electron-withdrawing group that can modulate the pKa of the pyrimidine ring nitrogens. It can also engage in halogen bonding or occupy small hydrophobic pockets.

Comparison with Other Pyrimidine-Based Kinase Inhibitors:

To provide a framework for comparison, we will consider several classes of 2,4,6-substituted pyrimidines with known kinase inhibitory activity.

Compound ClassKey SubstituentsTarget Kinase(s)Reported Activity (IC₅₀)Reference
2,4-Diaminopyrimidines Varied amino and aryl groups at C2 and C4p21-activated kinase 4 (PAK4)5.9 nM (for compound B6)[3]
2,4-Diaminopyrimidines Varied amino and aryl groups at C2 and C4Cyclin-dependent kinase 7 (CDK7)7.21 nM (for compound 22)[4]
2,4-Diaminopyrimidine-5-carboxamides 2-Aminobenzyl analogsSky kinaseGood inhibition and excellent selectivity[6]
Pyrazolo[3,4-d]pyrimidines Fused ring system isosteric to adenineBruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR)Nanomolar potency for various analogs[10][11]

The data in the table highlights that 2,4-diaminopyrimidine derivatives are a versatile scaffold for developing potent kinase inhibitors with nanomolar efficacy. The specific substitutions at the 2, 4, and 5/6 positions are critical for determining the target kinase and the inhibitory potency.

For instance, in the case of PAK4 inhibitors, a 2,4-diaminopyrimidine core was optimized to achieve an IC₅₀ of 5.9 nM.[3] Similarly, a series of 2,4-diaminopyrimidine derivatives yielded a potent CDK7 inhibitor with an IC₅₀ of 7.21 nM.[4] These examples underscore the potential of the pyrimidine scaffold in generating highly active kinase inhibitors.

Based on these comparisons, it is plausible that 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine could exhibit inhibitory activity against certain kinases. The combination of a hydrogen-bonding amino group at the 4-position and a polar sulfinyl group at the 2-position could facilitate interactions with the ATP-binding site of various kinases.

Experimental Evaluation of Kinase Inhibitory Activity

To ascertain the biological activity of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, a systematic experimental approach is necessary.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine against a panel of protein kinases.

Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The lower the luminescence, the more active the kinase, and the more potent the inhibitor.

Materials:

  • Purified recombinant protein kinases

  • Kinase-specific peptide substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Test compound (6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, the specific kinase, and its corresponding peptide substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent and measuring the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is currently lacking, a comparative analysis based on the extensive literature on pyrimidine derivatives suggests its potential as a kinase inhibitor. The proposed synthetic route via oxidation of the corresponding thioether is chemically feasible and provides a clear path for its synthesis and subsequent biological evaluation.

Future research should focus on the synthesis and purification of this compound, followed by its screening against a broad panel of kinases to identify potential targets. Subsequent structure-activity relationship studies, involving modifications at the 2, 4, and 6 positions of the pyrimidine ring, will be crucial for optimizing potency and selectivity. The insights gained from such studies will further enrich our understanding of the pyrimidine scaffold and its utility in the development of novel therapeutics.

References

  • (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • (2023). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Bioorganic Chemistry. [Link]

  • (2024). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
  • N1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)cyclohexane-1,4-diamine hydrochloride. Alichem. [Link]

  • (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • (2024). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. [Link]

  • (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • (2010). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. E-Journal of Chemistry. [Link]

  • (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. [Link]

  • (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

  • (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • (2012). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. ResearchGate. [Link]

Sources

Comparative

Validating the In Vitro Efficacy of a Novel Kinase Inhibitor: A Comparative Guide to Secondary Assays for 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

This guide provides a comprehensive framework for the secondary validation of the novel compound, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, henceforth referred to as Compound X. Based on its structural fe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the secondary validation of the novel compound, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, henceforth referred to as Compound X. Based on its structural features, particularly the pyrimidine core, Compound X is hypothesized to be a kinase inhibitor. This document outlines a tiered, multi-faceted approach to confirm its in vitro activity, moving from direct enzymatic inhibition to cellular target engagement and downstream functional effects. We will compare and contrast key secondary assays, providing the rationale behind their selection and detailed protocols for their execution.

The Rationale for a Multi-Assay Approach in Kinase Inhibitor Validation

Primary high-throughput screens (HTS) are designed for speed and scale, often yielding a number of potential "hits." However, these initial results can be prone to artifacts and may not accurately reflect a compound's true biological activity within a cellular context.[1] A rigorous secondary screening cascade is therefore essential to:

  • Confirm direct target inhibition: Distinguishing true inhibitors from compounds that interfere with the assay technology.

  • Quantify potency: Determining the concentration at which the compound elicits a half-maximal inhibitory effect (IC50).

  • Assess selectivity: Understanding the inhibitor's activity against a panel of related and unrelated kinases to predict potential off-target effects.[2][3]

  • Verify cellular activity: Ensuring the compound can cross the cell membrane, engage its target in the complex intracellular environment, and modulate downstream signaling pathways.

This guide will focus on a hypothetical scenario where Compound X has been identified as a potential inhibitor of "Hypothetical Kinase 1" (HK1), a receptor tyrosine kinase implicated in the proliferation of the human lung carcinoma cell line A549.

Tier 1: Biochemical Assays to Confirm Direct Enzymatic Inhibition and Determine Potency

Biochemical assays utilize purified enzymes and substrates in a controlled, cell-free environment to directly measure the interaction between an inhibitor and its target.[4] This provides a clean assessment of a compound's inhibitory potential without the complexities of cellular systems.

Comparative Overview of Biochemical Kinase Assays
Assay Type Principle Advantages Considerations
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard for sensitivity and direct measurement of catalytic activity.[5]Requires handling of radioactive materials and specialized equipment.
Luminescence-Based Assays (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.High throughput, non-radioactive, and sensitive.[6]Indirect measurement; potential for interference from compounds affecting the coupling enzymes.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes Förster Resonance Energy Transfer between a labeled antibody and a labeled substrate to detect phosphorylation.Homogeneous "mix-and-read" format, suitable for HTS.[6]Can be susceptible to interference from fluorescent compounds.

For the validation of Compound X, we will detail a luminescence-based assay due to its balance of sensitivity, throughput, and safety.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination of Compound X against HK1

This protocol is designed to determine the concentration of Compound X required to inhibit 50% of HK1 activity.

Materials:

  • Recombinant human HK1 enzyme

  • HK1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Compound X, serially diluted in DMSO

  • Control inhibitor (e.g., Staurosporine)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating: Prepare a serial dilution of Compound X in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 100 nL) of each concentration into the assay plate wells. Include DMSO-only wells as a "no inhibition" control and a known HK1 inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, HK1 enzyme, and peptide substrate.

    • Add the master mix to the wells containing the compounds.

    • Prepare a separate solution of ATP in kinase buffer. The concentration of ATP should be at or near its Km for the kinase to accurately determine the potency of ATP-competitive inhibitors.[7]

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary: Biochemical Potency
Compound Target Kinase Biochemical Assay IC50 (nM)
Compound XHK1ADP-Glo™75
Staurosporine (Control)HK1ADP-Glo™15

Tier 2: Cellular Assays to Confirm Target Engagement and Downstream Effects

While biochemical assays are crucial, they do not fully represent the complex environment inside a living cell.[8] Cellular assays are therefore a critical next step to confirm that a compound can enter the cell, bind to its intended target, and exert a biological effect.

Comparative Overview of Cellular Kinase Assays
Assay Type Principle Advantages Considerations
Cellular Target Engagement (e.g., NanoBRET™) Measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9]Quantifies compound affinity and residence time in a physiological context.Requires genetic modification of cells to express a luciferase-tagged kinase.
Cellular Phosphorylation Assay (e.g., In-Cell Western) Measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[10][11]Directly assesses the functional consequence of kinase inhibition on its signaling pathway.Dependent on the availability of high-quality phospho-specific antibodies.
Cell Proliferation/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Measures the effect of the compound on cell viability or proliferation.Provides a functional readout of the compound's overall cellular impact.Not target-specific; effects could be due to off-target toxicity.[1]

We will detail a cellular phosphorylation assay to directly link HK1 inhibition by Compound X to a downstream signaling event.

Detailed Protocol: In-Cell Western Assay for Downstream Pathway Inhibition

This protocol measures the phosphorylation of a known downstream substrate of HK1, "Substrate Y," in A549 cells treated with Compound X.

Materials:

  • A549 cells

  • Cell culture medium and supplements

  • Black-sided, clear-bottom 96-well plates

  • Compound X, serially diluted

  • Ligand for stimulating HK1 activity (if required)

  • Primary antibodies: Rabbit anti-phospho-Substrate Y and Mouse anti-total-Substrate Y

  • Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Formaldehyde for cell fixation

  • Triton X-100 for permeabilization

  • Near-infrared imaging system (e.g., LI-COR® Odyssey®)

Methodology:

  • Cell Seeding and Treatment:

    • Seed A549 cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Compound X for a predetermined time (e.g., 2 hours). Include DMSO-only controls.

    • If HK1 is not basally active, stimulate the cells with its cognate ligand for a short period (e.g., 15 minutes) before fixation.

  • Cell Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with formaldehyde.

    • Wash the cells and then permeabilize them with Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-Substrate Y and anti-total-Substrate Y) overnight at 4°C.

    • Wash the cells extensively.

    • Incubate with a cocktail of the two fluorescently labeled secondary antibodies in the dark.

    • Wash the cells again to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imager at two wavelengths (e.g., 700 nm for total Substrate Y and 800 nm for phospho-Substrate Y).

    • Quantify the fluorescence intensity in each well for both channels.

    • Normalize the phospho-Substrate Y signal to the total-Substrate Y signal to account for variations in cell number.

    • Plot the normalized phospho-signal versus the logarithm of the Compound X concentration to determine the cellular IC50.

Hypothetical Data Summary: Cellular Potency and Cytotoxicity
Compound Cell Line Cellular Assay Cellular IC50 (nM)
Compound XA549In-Cell Western (p-Substrate Y)250
Compound XA549CellTiter-Glo® (Cytotoxicity)>10,000
Staurosporine (Control)A549In-Cell Western (p-Substrate Y)50

Visualizing the Validation Workflow

A systematic workflow ensures a logical progression from initial hit to a validated lead compound.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) ic50_determination Determine Biochemical IC50 biochem_assay->ic50_determination Confirms Potency selectivity_profiling Kinase Selectivity Panel (>100 Kinases) ic50_determination->selectivity_profiling Assess Off-Target Activity target_engagement Cellular Target Engagement (e.g., NanoBRET™) selectivity_profiling->target_engagement Proceed if Potent & Selective downstream_assay Downstream Pathway Analysis (e.g., In-Cell Western) target_engagement->downstream_assay Confirms Cellular Binding functional_assay Functional Cellular Assay (e.g., Proliferation) downstream_assay->functional_assay Links Target to Cellular Effect validated_lead Validated In Vitro Lead functional_assay->validated_lead start Primary HTS Hit: Compound X start->biochem_assay

Caption: A tiered workflow for the in vitro validation of a novel kinase inhibitor.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the secondary validation of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (Compound X) as a putative kinase inhibitor. By systematically progressing from direct enzyme inhibition in biochemical assays to target engagement and functional effects in cell-based models, researchers can build a comprehensive data package to support further development.

The hypothetical data presented herein illustrates a promising profile for Compound X: potent inhibition of the target kinase HK1 in a biochemical setting, confirmed on-target activity in a relevant cancer cell line at sub-micromolar concentrations, and low general cytotoxicity. The discrepancy between biochemical and cellular IC50 values is common and can be attributed to factors such as cell membrane permeability, protein binding, and intracellular ATP concentrations.[8][12]

Future work would involve expanding the kinase selectivity profiling to a larger panel to more thoroughly assess off-target liabilities[2][3], determining the mechanism of inhibition (e.g., ATP-competitive, allosteric), and progressing to more complex cellular models, such as 3D spheroids, before advancing to in vivo efficacy studies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Reith, A. D. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in living cells. Nature Biotechnology, 31(1), 83-88. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Vasta, J. D., Robers, M. B., Mahan, S. D., Slater, M., & Urh, M. (2018). Target engagement in cells: a review of the NanoBRET platform. Essays in Biochemistry, 62(4), 537-547. [Link]

  • Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. [Link]

  • Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Hall, M. D., & Boxer, M. B. (2011). The role of cellular assays in lead optimization. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

  • Beck, A., Wurch, T., Bailly, C., & Corvaia, N. (2010). Strategies and technologies for oncology drug discovery. Nature Reviews Drug Discovery, 9(4), 288-308. [Link]

  • ResearchGate. (2009). Cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

Sources

Validation

A Senior Scientist’s Guide to Reproducibility: Navigating Experiments with 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

This guide provides a comprehensive framework for assessing and ensuring the reproducibility of experiments involving the substituted pyrimidine, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. In drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing and ensuring the reproducibility of experiments involving the substituted pyrimidine, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine. In drug discovery and chemical biology, the reproducibility of experimental data is the bedrock of scientific progress. Seemingly minor variations in the purity, characterization, or handling of a key reagent can lead to significant deviations in experimental outcomes, costing valuable time and resources.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights critical quality control checkpoints, and compares the target compound's workflow with established alternatives. Our focus is on building a self-validating experimental system to ensure that your results are both accurate and robust.

Part 1: The Foundation of Reproducibility—Synthesis and Material Integrity

The journey to reproducible biological data begins long before a compound touches a cell or an enzyme. It starts with the synthesis, purification, and rigorous characterization of the molecule itself. The target compound, 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine, possesses a sulfoxide group—a feature that demands careful attention as it is a chiral center and is susceptible to changes in oxidation state.

The most direct synthetic route involves the controlled oxidation of its sulfide precursor, 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine[1][2]. This transformation is a critical control point where impurities can be introduced.

Workflow for Synthesis, Purification, and Characterization

The following diagram outlines the essential workflow to produce an "assay-ready" batch of the target compound. Each step is a potential source of variability and must be carefully controlled.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Quality Control & Validation Start Precursor: 6-Chloro-N-isopropyl-2- (methylthio)pyrimidin-4-amine Oxidation Controlled Oxidation (e.g., m-CPBA) Start->Oxidation 1.0 eq Quench Reaction Quenching & Workup Oxidation->Quench Monitor by TLC/LC-MS Purify Column Chromatography Quench->Purify Solvent_Removal Solvent Removal (In Vacuo) Purify->Solvent_Removal Characterize Structural Confirmation: ¹H NMR, ¹³C NMR, MS Solvent_Removal->Characterize Yield & Initial ID Purity Purity Assessment: HPLC (>95%) Characterize->Purity Stock_Prep Stock Solution Prep (Anhydrous DMSO) Purity->Stock_Prep If purity is met Final_Compound Assay-Ready Compound (CAS: 1289386-63-5) Stock_Prep->Final_Compound

Caption: Workflow from precursor to validated, assay-ready compound.

Protocol 1: Synthesis and Purification

This protocol details the oxidation of the sulfide precursor. The key to reproducibility here is preventing the formation of the over-oxidized sulfone byproduct.

  • Dissolution: Dissolve 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at 0°C.

  • Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM to the reaction mixture. Causality: Using a slight excess of m-CPBA ensures full conversion of the starting material, but a large excess increases the risk of forming the sulfone. Performing the reaction at 0°C helps to control the reaction rate and selectivity.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using Thin Layer Chromatography (TLC) or LC-MS. The sulfoxide product will have a lower Rf than the starting sulfide. The reaction is complete when the starting material is no longer visible.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining m-CPBA.

  • Workup: Transfer the mixture to a separatory funnel, wash with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes is typically effective. Self-Validation: It is critical to run TLC on the collected fractions to distinguish the desired sulfoxide from both the less polar starting sulfide and the more polar sulfone byproduct.

Protocol 2: Analytical Characterization and Purity Assessment

Never assume a synthesis has yielded the correct product. Independent verification is mandatory for reproducibility.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental formula (C8H12ClN3OS).[4]

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.[5] These are crucial for confirming the precise molecular structure.

    • ¹H NMR: Expect to see characteristic shifts for the isopropyl protons and the methyl group attached to the sulfoxide. The methylsulfinyl protons will appear as a singlet, typically shifted downfield compared to the methylthio protons of the precursor.

    • ¹³C NMR: Confirm the presence of all 8 unique carbon atoms.

  • Purity Analysis (HPLC): Use a reverse-phase High-Performance Liquid Chromatography (HPLC) method to determine the purity of the final compound. The industry standard for an assay-ready compound is >95% purity, with many researchers striving for >98%.

Compound Expected Mass [M+H]⁺ Key Differentiating Feature Typical Purity Target
Precursor (Sulfide)218.05Methylthio (S-CH₃) group>98% (as starting material)
Target (Sulfoxide)234.04Methylsulfinyl (SO-CH₃) group>98%
Byproduct (Sulfone)250.04Methylsulfonyl (SO₂-CH₃) groupShould be <1%

Part 2: Comparative Performance in a Biological Context

Substituted pyrimidines are frequently explored as kinase inhibitors. To assess the experimental performance and reproducibility of our target compound, we will use a hypothetical in vitro tyrosine kinase inhibition assay. In this context, it is crucial to compare its activity against well-characterized, commercially available alternatives to benchmark its performance and validate the assay itself.

Selected Alternatives for Comparison
  • Dasatinib Intermediate: A structurally related chloro-pyrimidine compound, noted as a Dasatinib intermediate, provides a relevant structural benchmark.[6]

  • Rosuvastatin-Related Pyrimidine: While from a different therapeutic area, compounds like N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide share the core isopropyl-pyrimidine scaffold and serve as examples of highly optimized molecules.[7][8]

Signaling Pathway Context: Generic Receptor Tyrosine Kinase (RTK)

Many kinase inhibitors target the ATP-binding site of RTKs, preventing the downstream signaling cascades that lead to cell proliferation. Understanding this context is key to interpreting assay results.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., MAPK/ERK) Phospho_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Target Compound or Alternative Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol is designed with controls to ensure the data is trustworthy.

  • Compound Preparation: Prepare serial dilutions of the target compound and alternatives in anhydrous DMSO. Causality: Water in DMSO can cause compounds to precipitate over time, drastically affecting their effective concentration in an assay.[9][10]

  • Assay Plate Setup:

    • Columns 1-2 (Negative Control): Kinase + Substrate + ATP + DMSO (no inhibitor). This defines the 0% inhibition signal.

    • Column 3 (Positive Control): Kinase + Substrate + Staurosporine (a potent, non-specific kinase inhibitor). This defines the ~100% inhibition signal.

    • Columns 4-23 (Test Compounds): Kinase + Substrate + ATP + serially diluted test compounds.

    • Column 24 (Background): Substrate + ATP + DMSO (no kinase). This measures the background signal.

  • Reaction: Add the kinase to all wells except the background. Incubate for 10-15 minutes. Initiate the reaction by adding the ATP/Substrate mixture. Incubate for 1 hour at room temperature.

  • Detection: Add the detection reagent (which measures the amount of ADP produced, for example). Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Comparative Performance Data

The table below illustrates how reproducible data with low variance should appear. High standard deviations would be a red flag for issues with compound solubility, stability, or assay execution.

Compound Mean IC₅₀ (nM) Standard Deviation (nM) Number of Replicates (n) Notes
Target Compound 150± 183Novel activity profile.
Alternative 1 25± 43High-potency benchmark.
Alternative 2 800± 653Lower-potency structural analog.

Part 3: Troubleshooting Irreproducible Results

When results vary between experiments, a systematic approach is needed to identify the cause. The primary sources of irreproducibility often trace back to compound integrity or assay conditions.[11]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common issues.

G Start Irreproducible Results Observed (High Variance in IC₅₀) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Assay Step 2: Scrutinize Assay Parameters Check_Compound->Check_Assay Compound OK Purity Re-run HPLC Purity Analysis Check_Compound->Purity Purity Suspicious Identity Re-acquire ¹H NMR / MS Check_Compound->Identity Identity Questionable Solubility Visually inspect stock solution. Measure kinetic solubility. Check_Compound->Solubility Solubility Issues Check_Controls Step 3: Analyze Control Performance Check_Assay->Check_Controls Assay OK Reagents Check buffer pH, enzyme activity, ATP/substrate concentration. Check_Assay->Reagents Reagents Suspicious Dispensing Verify liquid handler/pipette accuracy. Check DMSO tolerance. Check_Assay->Dispensing Dispensing Error? Timing Ensure consistent incubation times. Check_Assay->Timing Timing Inconsistent Z_Factor Is Z' > 0.5? (Assay window quality) Check_Controls->Z_Factor Poor Assay Window? Pos_Control Is the positive control IC₅₀ consistent? Check_Controls->Pos_Control Controls Inconsistent? Conclusion Identify and Rectify Root Cause Check_Controls->Conclusion Controls OK (Re-evaluate data) Degradation Is the sulfoxide stable? (Check for sulfide/sulfone via LC-MS) Purity->Degradation Identity->Conclusion Solubility->Conclusion Degradation->Conclusion Reagents->Conclusion Dispensing->Conclusion Timing->Conclusion Z_Factor->Conclusion Pos_Control->Conclusion

Caption: A logical decision tree for troubleshooting irreproducible data.

References

  • 6-chloro-N-methyl-2-(methylsulfinyl)pyrimidin-4-amine - MySkinRecipes. MySkinRecipes.
  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide - PubChem . PubChem. Available at: [Link]

  • 2-Chloro-N-isopropyl-6-methylpyrimidin-4-amine | C8H12ClN3 | CID 53385561 - PubChem . PubChem. Available at: [Link]

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine - Lead Sciences. Lead Sciences.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters . Heterocyclic Letters. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate . ResearchGate. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed . PubMed. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central . PubMed Central. Available at: [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation - ResearchGate . ResearchGate. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI . MDPI. Available at: [Link]

  • Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - NIH . National Institutes of Health. Available at: [Link]

  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide - PubChem . PubChem. Available at: [Link]

Sources

Comparative

peer review of research findings on 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Technical Review & Comparison Guide: 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine Executive Summary: The "Goldilocks" Electrophile 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (hereafter Intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Review & Comparison Guide: 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Executive Summary: The "Goldilocks" Electrophile

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine (hereafter Intermediate-SO ) represents a critical activation state in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors, most notably Ceritinib (LDK378) .[1][2]

In the landscape of pyrimidine functionalization, this molecule solves a specific chemoselectivity problem: How to install a complex aniline at the C2 position while preserving a chlorine handle at C6, in the presence of a deactivating C4-amino group. [1][2]

Research findings confirm that while the precursor sulfide (Intermediate-S ) is inert to mild nucleophilic attack, and the fully oxidized sulfone (Intermediate-SO₂ ) is highly reactive but prone to over-oxidation side products, the sulfoxide (Intermediate-SO) offers the optimal balance of stability, reactivity, and atom economy.[1][2]

Comparative Analysis: The Leaving Group Hierarchy

The core utility of Intermediate-SO is best understood by comparing it against its redox neighbors.[1][2] The following data synthesizes kinetic studies and process chemistry findings regarding the Nucleophilic Aromatic Substitution (


) at the pyrimidine C2 position.
Table 1: Performance Matrix of C2-Leaving Groups
FeatureSulfide (Precursor) Sulfoxide (The Topic) Sulfone (Alternative)
Structure -SMe-S(O)Me-SO₂Me
Reactivity (

)
1 (Baseline)~500 – 1,000~850,000

Conditions
Requires forcing heat (>120°C) or metal catalysis.[1][2]Mild heat (40–60°C).[2]Room temperature to mild heat.
Chemoselectivity High: C6-Cl is often more reactive than C2-SMe.[1][2]Excellent: C2-S(O)Me >>> C6-Cl.Good: But risk of competing attack at C6-Cl if nucleophile is aggressive.[1][2]
Synthesis Cost Low (Starting Material).[2]Moderate (1.0–1.1 eq oxidant).[2]Moderate-High (2.0–2.5 eq oxidant).[1][2]
Stability Indefinite.[1]Stable solid; store cold.Stable solid.[1][3]
Process Verdict Inactive: Cannot be used for direct coupling with hindered anilines.[1]Optimal: Sufficiently reactive without over-oxidation risks.[1]High Energy: Used if the nucleophile is extremely weak.

Key Research Finding: The oxidation of the sulfide to the sulfoxide changes the electronic nature of the C2 position.[1] While the C4-isopropylamino group is electron-donating (deactivating the ring), the sulfoxide is a strong enough electron-withdrawing group (EWG) to re-activate C2 specifically, overcoming the deactivation from C4.[1][2]

Mechanistic Insight & Chemoselectivity

To understand why Intermediate-SO is the preferred reagent, we must visualize the electronic "push-pull" dynamics of the pyrimidine ring.[1][2]

Diagram 1: Chemoselectivity Logic

The following diagram illustrates why the incoming aniline nucleophile attacks C2 (displacing the sulfoxide) rather than C6 (displacing the chloride).

Chemoselectivity cluster_logic Reactivity Hierarchy Molecule 6-Chloro-N-isopropyl- 2-(methylsulfinyl)pyrimidin-4-amine C4_Amino C4-Amino Group (Electron Donor) Molecule->C4_Amino Contains C6_Chloro C6-Chloro (Poor LG in this context) Molecule->C6_Chloro Contains C2_Sulfinyl C2-Sulfinyl (Activated LG) Molecule->C2_Sulfinyl Contains C4_Amino->C6_Chloro Deactivates C6 (Resonance) C4_Amino->C2_Sulfinyl Less Deactivation at C2 Nucleophile Incoming Aniline (Nucleophile) C2_Sulfinyl->Nucleophile Attracts Product Coupled Product (C2-Substituted) Nucleophile->Product SNAr Displacement Hierarchy C2-S(O)Me >> C6-Cl > C2-SMe

Caption: The C4-amino group electronically deactivates the C6 position (via resonance), making the C6-Cl inert. The C2-sulfinyl group, however, is highly activated, directing the nucleophile exclusively to C2.[1][2]

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in checkpoints to ensure scientific integrity.

Protocol A: Controlled Oxidation (Sulfide Sulfoxide)

Objective: Synthesize the target molecule without over-oxidizing to the N-oxide or sulfone.[1][2]

  • Dissolution: Dissolve 1.0 eq of 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (CAS 951884-54-1) in Dichloromethane (DCM) or Ethyl Acetate.[1][2] Cool to 0°C.

  • Oxidant Addition: Add 1.05 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 30 minutes.

    • Why? Adding all at once causes an exotherm that promotes over-oxidation to sulfone.

  • Checkpoint (TLC/HPLC): After 1 hour, check reaction.

    • Success Criteria: Disappearance of starting material (

      
      ).[2] Appearance of Sulfoxide (
      
      
      
      ).[2] Minimal Sulfone (
      
      
      ).[2]
  • Quench: Wash with 10%

    
     (removes excess oxidant) and saturated 
    
    
    
    (removes m-chlorobenzoic acid byproduct).
  • Isolation: Dry organic layer (

    
    ), concentrate. The product is a white/off-white solid.[1][2]
    
Protocol B: The Coupling Reaction ( )

Objective: Displace the sulfinyl group with an aniline (e.g., the Ceritinib right-hand fragment).[1][2]

  • Setup: In a reaction vessel, combine 1.0 eq Intermediate-SO and 1.1 eq of the Target Aniline .

  • Solvent/Base: Use 2-MeTHF or Toluene with 2.0 eq of DIPEA (Hunig's Base).[1][2]

    • Note: Strong inorganic bases (NaOH) can hydrolyze the sulfoxide to a hydroxyl group (side reaction).[2]

  • Conditions: Heat to 45–65°C.

    • Comparison: If using the Sulfide , you would need >120°C, which would degrade the aniline.[1] If using the Sulfone , reaction might occur at RT, but the sulfone synthesis is more expensive.[1]

  • Checkpoint (HPLC): Monitor the displacement of the sulfoxide peak.

    • Validation: The "leaving group" byproduct is methanesulfenic acid (unstable) or methanesulfinate, which does not interfere with the reaction.[1]

Workflow Visualization

The synthesis pathway highlights where Intermediate-SO fits into the drug development lifecycle.

SynthesisPath Start 2,4,6-Trichloropyrimidine Step1 Step 1: C4-Amination (Isopropylamine) Start->Step1 Inter1 Intermediate 1: 6-Cl-N-iso-2-Cl-pyrimidine Step1->Inter1 Step2 Step 2: C2-Thiolation (NaSMe) Inter1->Step2 Sulfide SULFIDE PRECURSOR (Stable, Low Reactivity) Step2->Sulfide Step3 Step 3: Controlled Oxidation (mCPBA or Oxone) Sulfide->Step3 Activation Sulfoxide TARGET: SULFOXIDE (Intermediate-SO) High Selectivity Step3->Sulfoxide Step4 Step 4: SNAr Coupling (Complex Aniline) Sulfoxide->Step4 Displacement (-S(O)Me) Final Final Drug Scaffold (e.g., Ceritinib Precursor) Step4->Final

Caption: The sulfoxide (blue node) is the pivotal activation step, converting the stable sulfide into a reactive electrophile for the final coupling.[1][2]

Conclusion & Recommendations

Research Findings Verdict: The use of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a superior synthetic strategy compared to using the corresponding sulfide or chloride.[1][2]

  • Regiocontrol: It utilizes the "deactivation-activation" strategy.[1][2] The C4-amine deactivates the ring, protecting the C6-Cl.[1][2] The oxidation to C2-sulfoxide locally activates only the C2 position.[1][2]

  • Efficiency: It allows for coupling with sterically hindered anilines at moderate temperatures (<65°C), preserving sensitive functional groups on the nucleophile.

  • Scalability: The oxidation is manageable on a kilogram scale using standard oxidants (mCPBA or Oxone), making it a robust route for API manufacturing.

Recommendation: For any kinase inhibitor program utilizing a 2,4-diamine-5/6-chloropyrimidine scaffold, the sulfoxide route is the industry standard for high-yield, regioselective coupling.[1][2]

References

  • Marsilje, T. H., et al. (2013).[1] "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry.

  • Barvian, N. C., et al. (2000).[1] "Pyrazolylaminoquinazolines as inhibitors of lck: synthesis and structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. (Validates Sulfone/Sulfoxide displacement chemistry).

  • ChemicalBook. (2024).[2] "Product Monograph: 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine (CAS 951884-54-1)."[1][2][4][5] (Precursor Data).

  • BenchChem. (2025).[2] "Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." (Kinetic Data).[2][6]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.